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  • Product: ((1R,3R)-3-Aminocyclohexyl)methanol
  • CAS: 1389391-48-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to ((1R,3R)-3-Aminocyclohexyl)methanol (CAS 921040-77-9)

For Researchers, Scientists, and Drug Development Professionals Executive Summary ((1R,3R)-3-Aminocyclohexyl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

((1R,3R)-3-Aminocyclohexyl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexyl scaffold, combined with the stereochemically defined primary amine and hydroxymethyl functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, an analysis of its reactivity, and essential safety and handling information. The primary application of this compound lies in its role as a key intermediate in the development of novel therapeutic agents, particularly as a component of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.

Physicochemical and Spectroscopic Properties

((1R,3R)-3-Aminocyclohexyl)methanol is a white to yellow solid with a molecular weight of 129.20 g/mol .[1] Its structure features a cyclohexane ring with an amino group and a hydroxymethyl group in a trans-diaxial or trans-diequatorial conformation, depending on the chair flip. The (1R,3R) stereochemistry dictates the absolute configuration at the two stereocenters.

Table 1: Physicochemical Properties of ((1R,3R)-3-Aminocyclohexyl)methanol

PropertyValueSource
CAS Number 921040-77-9[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name [(1R,3R)-3-aminocyclohexyl]methanol[1]
Appearance White to Yellow Solid
XLogP3 0.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 46.3 Ų[1]
Storage Temperature 2-8 °C
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton on the carbon bearing the amino group, a multiplet for the proton on the carbon with the hydroxymethyl group, and a doublet for the methylene protons of the hydroxymethyl group. The remaining cyclohexyl protons would appear as a series of overlapping multiplets.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrogen would appear in the range of 45-55 ppm, while the carbon of the hydroxymethyl group would be in the 60-70 ppm range. The remaining five cyclohexyl carbons would have signals in the aliphatic region.

  • Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak (M+) at m/z 129, with fragmentation patterns corresponding to the loss of water, the amino group, or the hydroxymethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption in the 3200-3500 cm⁻¹ region due to O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-O stretching band would appear in the 1000-1200 cm⁻¹ region, and N-H bending vibrations would be visible around 1600 cm⁻¹.

Synthesis and Purification

A practical and scalable synthesis of ((1R,3R)-3-Aminocyclohexyl)methanol has been developed, proceeding from a readily available and inexpensive starting material. The overall synthetic strategy involves the formation of a racemic intermediate followed by chiral resolution.

Synthetic Workflow

The synthesis commences with the commercially available mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid. The key steps involve the isolation of the trans-isomer, mono-esterification, Curtius rearrangement to install the amino group in a protected form, and subsequent reduction of the carboxylic acid to the primary alcohol.

Synthesis_Workflow A trans-1,3-Cyclohexane- dicarboxylic acid B Mono-ethyl ester A->B  Monoesterification (EtOH, HCl) C N-Cbz protected amino acid B->C  Curtius Rearrangement (DPPA, BnOH) D rac-N-Cbz-((3-Aminocyclohexyl))methanol C->D  Reduction (BH3·THF) E ((1R,3R)-3-Aminocyclohexyl)methanol D->E  Chiral Resolution & Deprotection

Caption: Synthetic pathway to ((1R,3R)-3-Aminocyclohexyl)methanol.

Experimental Protocol: Synthesis of racemic-((3-Aminocyclohexyl))methanol

This protocol is adapted from the work of Walker et al. and outlines the synthesis of the racemic precursor.

Step 1: Monoesterification of trans-1,3-Cyclohexanedicarboxylic acid

  • To a solution of trans-1,3-cyclohexanedicarboxylic acid in ethanol, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to 80°C and stir for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting mono-ethyl ester by column chromatography.

Step 2: Curtius Rearrangement

  • Dissolve the mono-ethyl ester in toluene and add triethylamine, followed by diphenylphosphoryl azide (DPPA).

  • Heat the mixture to 70°C for 1 hour.

  • Add benzyl alcohol and triethylamine, and continue heating at 80°C for 5 hours.

  • Cool the reaction and purify the N-Cbz protected amino ester.

Step 3: Saponification

  • To a solution of the N-Cbz protected amino ester in a mixture of THF, methanol, and water, add lithium hydroxide monohydrate.

  • Stir the mixture at room temperature for 5 hours.

  • Acidify the reaction mixture and extract the N-Cbz protected amino acid.

Step 4: Reduction to the Alcohol

  • Dissolve the N-Cbz protected amino acid in anhydrous THF and cool to -5°C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF).

  • Stir the reaction at -5°C for 4 hours.

  • Quench the reaction carefully with methanol and then water.

  • Extract the racemic N-Cbz protected ((3-Aminocyclohexyl))methanol and purify by column chromatography.

Purification and Chiral Resolution

The resolution of the racemic mixture is a critical step to obtain the desired (1R,3R) enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for separating this class of compounds.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

  • Injection and Collection: The racemic mixture is dissolved in the mobile phase and injected onto the column. The two enantiomers will elute at different retention times, and the fractions corresponding to each peak are collected separately.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the enantiomerically pure ((1R,3R)-3-Aminocyclohexyl)methanol.

Reactivity and Applications in Drug Discovery

The reactivity of ((1R,3R)-3-Aminocyclohexyl)methanol is dictated by its primary amine and primary alcohol functional groups. These groups can be selectively modified to introduce a wide range of substituents, making it a versatile scaffold in medicinal chemistry.

Reactivity A ((1R,3R)-3-Aminocyclohexyl)methanol B N-Acylated Product A->B  Acylation (e.g., Acyl chloride, Anhydride) C N-Alkylated Product A->C  Reductive Amination or Alkylation with Alkyl Halide D O-Alkylated Product A->D  Williamson Ether Synthesis (e.g., Alkyl Halide, Base) E Ester Product A->E  Esterification (e.g., Carboxylic Acid, Coupling Agent)

Caption: Key reactions of ((1R,3R)-3-Aminocyclohexyl)methanol.

Key Reactions
  • N-Acylation: The primary amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent to form amides. This is a common strategy for introducing diverse side chains.

  • N-Alkylation: The amine can be alkylated via reductive amination with aldehydes or ketones, or by reaction with alkyl halides.

  • O-Alkylation: The primary alcohol can be converted to an ether through Williamson ether synthesis, typically by deprotonation with a strong base followed by reaction with an alkyl halide.

  • Esterification: The alcohol can be esterified with carboxylic acids under various conditions, such as Fischer esterification or by using coupling agents.

Application in the Synthesis of mPGES-1 Inhibitors

A significant application of ((1R,3R)-3-Aminocyclohexyl)methanol is its use as a crucial building block in the synthesis of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[2][3] mPGES-1 is a key enzyme in the inflammatory cascade and is a promising target for the development of novel anti-inflammatory drugs. The stereochemistry of the aminocyclohexylmethanol core is often critical for the binding affinity and selectivity of the final inhibitor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 921040-77-9 is not publicly available, safety precautions can be inferred from data on related aminocyclohexane derivatives and general laboratory safety principles.

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Toxicological Information

The toxicological properties of ((1R,3R)-3-Aminocyclohexyl)methanol have not been thoroughly investigated.[2] However, aminocyclohexane derivatives can be corrosive and may cause skin burns and eye irritation. Acute toxicity for aminocyclohexane is reported as low, with an oral LD50 in rats of 0.71 ml/kg. Due to the lack of specific data, this compound should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

((1R,3R)-3-Aminocyclohexyl)methanol is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and bifunctional nature allow for the creation of diverse and complex molecules with potential therapeutic applications. The synthetic route is scalable, and its reactivity is well-understood, making it an attractive starting material for medicinal chemists. As with all research chemicals, it should be handled with appropriate safety precautions until a more comprehensive toxicological profile is established.

References

  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55284699, ((1R,3R)-3-Aminocyclohexyl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4610, 1,2-Diaminocyclohexane. Retrieved from [Link]

  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Retrieved from [Link]

  • Capot Chemical. (2026, February 13). MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride. Retrieved from [Link]

  • Khan, I., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. MDPI. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). (3-AMINOCYCLOHEXYL)METHANOL. Retrieved from [Link]

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962.
  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

Sources

Exploratory

Technical Guide: (1R,3R)-3-Aminocyclohexylmethanol as a Phenyl Ring Bioisostere

Executive Summary In the modern era of "escaping flatland," the transition from planar aromatic systems to saturated aliphatic scaffolds is a dominant strategy in medicinal chemistry. (1R,3R)-3-Aminocyclohexylmethanol re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of "escaping flatland," the transition from planar aromatic systems to saturated aliphatic scaffolds is a dominant strategy in medicinal chemistry. (1R,3R)-3-Aminocyclohexylmethanol represents a high-value bioisostere for 3-aminobenzyl alcohol and related meta-substituted phenyl rings.

Unlike simple phenyl replacements, this specific stereoisomer offers a unique geometric vector. While the phenyl ring locks substituents in a planar 120° relationship, the (1R,3R) cyclohexane scaffold—possessing a trans relationship between the 1,3-substituents—forces one substituent into an axial orientation while the other remains equatorial . This "axial projection" allows drug hunters to probe vectors perpendicular to the primary binding plane, often resulting in improved selectivity and solubility (Fsp³) while mitigating the metabolic liabilities associated with electron-rich anilines.

Part 1: The Bioisosteric Rationale[1][2][3][4][5]

Geometric Divergence: The "Axial" Advantage

The primary motivation for selecting (1R,3R)-3-aminocyclohexylmethanol over its aromatic counterpart is not merely physicochemical improvement, but vector exploration .

  • The Phenyl Baseline: In 3-aminobenzyl alcohol, the amine and hydroxymethyl groups are coplanar. The distance and angle are rigid.

  • The Cis-Cyclohexane Mimic ((1R,3S)): The cis-1,3-isomer typically adopts a diequatorial conformation, which closely mimics the distance and angles of the meta-phenyl ring but adds bulk (3D character).

  • The Trans-Cyclohexane Hero ((1R,3R)): The trans-isomer (the subject of this guide) cannot be diequatorial. It adopts an axial/equatorial conformation.

    • If the amine binds in the equatorial plane (mimicking the aniline), the hydroxymethyl group is forced axial .

    • Result: The hydroxyl group projects out of the former aromatic plane, potentially capturing novel hydrogen bonding interactions with the ceiling or floor of the active site that the planar phenyl analog could never reach.

Physicochemical & Metabolic Impact

Replacing the aromatic ring with a saturated cycle drastically alters the ADME profile:

Property3-Aminobenzyl Alcohol (Aromatic)(1R,3R)-3-Aminocyclohexylmethanol (Saturated)Impact
Hybridization sp² (Planar)sp³ (3D)Increases solubility; disrupts crystal packing.
LogP ~0.1~ -0.1 to 0.2Maintains polarity but increases fraction unbound (Fu).
Metabolic Risk High (Aniline oxidation, Quinone imine formation)LowEliminates aromatic hydroxylation and toxicophore risks.[1]
Solubility ModerateHighFsp³ character correlates with higher aqueous solubility.
Strategic Workflow

The following diagram illustrates the decision matrix for deploying this scaffold in a Lead Optimization campaign.

Bioisostere_Workflow Start Starting Hit: Meta-Substituted Phenyl Aniline Problem Identify Liability: 1. Poor Solubility 2. Metabolic Hotspot (Quinone Imine) 3. Flat SAR Start->Problem Design Design Strategy: Saturated Bioisostere Problem->Design Branch_Cis Cis-Isomer (1R,3S) (Diequatorial) Design->Branch_Cis Mimic Geometry Branch_Trans Trans-Isomer (1R,3R) (Axial/Equatorial) Design->Branch_Trans Explore New Space Outcome_Cis Direct Mimic: Retains Vector Improves Solubility Branch_Cis->Outcome_Cis Outcome_Trans Vector Jump: Probes New 3D Space (Axial Substituent) Branch_Trans->Outcome_Trans Validation Validate: mPGES-1 Inhibitors (Pfizer Case Study) Outcome_Trans->Validation

Figure 1: Decision tree for selecting between cis- and trans-cyclohexyl bioisosteres. The (1R,3R) trans-isomer is selected when a vector change (axial projection) is desired.

Part 2: Synthesis & Stereocontrol[6]

Achieving the specific (1R,3R) stereochemistry is non-trivial because the thermodynamic product of reduction is often the cis (diequatorial) or a racemic mixture. The following protocol is adapted from robust process chemistry routes utilized in the synthesis of mPGES-1 inhibitors [1].

Retrosynthetic Analysis
  • Target: (1R,3R)-3-Aminocyclohexylmethanol.[2]

  • Precursor: (1R,3R)-3-Aminocyclohexanecarboxylic acid (or ester).

  • Starting Material: Methyl 3-aminobenzoate (Low cost, high availability).

Detailed Experimental Protocol

This protocol describes the synthesis of the enantiopure intermediate via hydrogenation and chiral resolution.

Step 1: Hydrogenation of Methyl 3-aminobenzoate

Objective: Convert the aromatic ring to the saturated cyclohexane ring.

  • Reagents: Methyl 3-aminobenzoate, 5% Rh/Al₂O₃, Acetic Acid.

  • Procedure:

    • Charge a high-pressure autoclave with Methyl 3-aminobenzoate (1.0 eq) and 5% Rh/Al₂O₃ (10 wt%) in acetic acid.

    • Hydrogenate at 60°C under 50 bar H₂ pressure for 12 hours.

    • Result: A mixture of cis (major) and trans (minor) methyl 3-aminocyclohexanecarboxylate.

    • Note: Rhodium is preferred over Platinum/Palladium to minimize hydrogenolysis of the amino group.

Step 2: Epimerization & Separation (Enriching the Trans Isomer)

Objective: The cis isomer is thermodynamically favored (diequatorial). To access the trans (1R,3R), we must isolate the racemic trans mixture first.

  • Procedure: Filter the catalyst and concentrate the filtrate.

  • Equilibration: Treat the mixture with NaOMe in MeOH at reflux to reach thermodynamic equilibrium (approx 3:1 cis:trans).

  • Separation: Utilize cation-exchange chromatography or fractional crystallization of the HCl salt. The trans-isomer salt often exhibits different solubility profiles in EtOH/Et₂O mixtures.

Step 3: Classical Resolution (The Critical Step)

Objective: Isolate the (1R,3R) enantiomer from the racemic trans mixture.

  • Resolving Agent: (S)-Mandelic acid or L-Tartaric acid.

  • Procedure:

    • Dissolve racemic trans-methyl 3-aminocyclohexanecarboxylate in hot ethanol.

    • Add (S)-Mandelic acid (1.0 eq).

    • Allow to cool slowly to induce crystallization.

    • Filter the precipitate. Recrystallize from EtOH to >99% ee.

    • Free Basing: Treat the salt with aqueous K₂CO₃ and extract with DCM to yield pure methyl (1R,3R)-3-aminocyclohexanecarboxylate.

Step 4: Reduction to the Alcohol

Objective: Convert the ester to the hydroxymethyl group.

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

  • Procedure:

    • Dissolve the chiral ester in anhydrous THF at 0°C.

    • Slowly add LiAlH₄ (2.0 eq) (Caution: Exothermic, gas evolution).

    • Warm to room temperature and stir for 4 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter solids, dry organics (MgSO₄), and concentrate.

    • Yield: (1R,3R)-3-Aminocyclohexylmethanol as a colorless oil/solid.

Synthesis_Pathway SM Methyl 3-aminobenzoate (Aromatic) Hydro H2, Rh/Al2O3 (Hydrogenation) SM->Hydro Mix Racemic Mixture (Cis/Trans) Hydro->Mix Res Chiral Resolution ((S)-Mandelic Acid) Mix->Res Isolate Trans Inter Methyl (1R,3R)-3-amino- cyclohexanecarboxylate Res->Inter >99% ee Red LiAlH4 Reduction Inter->Red Product (1R,3R)-3-Aminocyclohexyl- methanol Red->Product

Figure 2: Synthetic pathway from aromatic precursor to enantiopure saturated bioisostere.

Part 3: Application & Case Studies

mPGES-1 Inhibitors (Pfizer)

The most authoritative application of this scaffold is found in the development of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) inhibitors [1].

  • Challenge: The initial hits contained planar aromatic systems that suffered from poor metabolic stability and limited selectivity against COX-1/COX-2.

  • Solution: Introduction of the trans-3-aminocyclohexyl scaffold.[3][2]

  • Mechanism: The trans-geometry allowed the inhibitor to adopt a specific conformation where the amine engaged in a salt bridge while the rest of the molecule projected into a hydrophobic pocket, a geometry inaccessible to the planar phenyl analog.

  • Outcome: Significant improvement in potency and selectivity, validating the "Vector Jump" hypothesis.

General Utility in Kinase Inhibitors

In kinase drug discovery, the "hinge binder" is often an aromatic heterocycle. However, the "solvent front" or "back pocket" regions often tolerate or require sp³ rich groups.

  • Usage: The (1R,3R)-amine can serve as a linker. The amine binds to the core scaffold, and the hydroxymethyl group projects into the solvent, improving solubility and providing a handle for further derivatization (e.g., etherification to reach distal residues).

References

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Source: Synlett (Thieme Connect) URL:[Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Source: Molecules (MDPI) URL:[Link][4]

  • Bioisosteres Cheat Sheet: Saturated Rings. Source: Drug Hunter URL:[Link]

  • PubChem Compound Summary: ((1R,3R)-3-Aminocyclohexyl)methanol. Source:[2] National Center for Biotechnology Information (NCBI) URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (Lovering et al.) URL:[Link]

Sources

Foundational

Advanced Technical Guide: Synthesis of mPGES-1 Inhibitors Utilizing the ((1R,3R)-3-Aminocyclohexyl)methanol Scaffold

Executive Summary Microsomal Prostaglandin E Synthase-1 (mPGES-1) represents the terminal downstream synthase in the COX-2 pathway, offering a therapeutic window to suppress pro-inflammatory PGE2 without disrupting the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Microsomal Prostaglandin E Synthase-1 (mPGES-1) represents the terminal downstream synthase in the COX-2 pathway, offering a therapeutic window to suppress pro-inflammatory PGE2 without disrupting the cardioprotective PGI2 or gastroprotective PGE2 generated by constitutive enzymes.[1][2]

This guide details the technical workflow for synthesizing mPGES-1 inhibitors, specifically focusing on the incorporation of the ((1R,3R)-3-Aminocyclohexyl)methanol intermediate. While literature (Arhancet et al., Pfizer) has explored various stereoisomers of this scaffold, the (1R,3R) motif presents unique pharmacological properties in specific biaryl sulfonamide and benzoxazole series. This document provides a self-validating protocol for the stereoselective synthesis of this chiral building block and its subsequent coupling to a pharmacophore core.

Part 1: Scientific Context & Mechanism

The mPGES-1 Therapeutic Rationale

Unlike traditional NSAIDs (COX-1/2 inhibitors) or Coxibs (COX-2 selective), mPGES-1 inhibitors do not block the production of PGH2.[3] Instead, they prevent the specific isomerization of PGH2 into PGE2 during inflammation. This preserves the biosynthesis of prostacyclin (PGI2) and thromboxane A2, theoretically mitigating the cardiovascular risks associated with Vioxx-class drugs.

Structural Role of the Aminocyclohexyl Scaffold

The ((1R,3R)-3-Aminocyclohexyl)methanol moiety serves two critical functions in inhibitor design:

  • Solubility & Metabolic Stability: The polar hydroxymethyl group extends into the solvent-exposed region of the enzyme active site, improving physicochemical properties (LogD).

  • Stereochemical Locking: The rigid cyclohexane ring locks the pharmacophore in a bio-active conformation. The (1R,3R) configuration directs the hydroxymethyl group to interact with specific residues (e.g., Arg126 or Ser127) depending on the specific inhibitor series (Benzimidazole vs. Biaryl sulfonamide).

Visualization: The Arachidonic Acid Cascade & mPGES-1 Intervention[4]

mPGES_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Oxygenation PGE2 PGE2 (Pro-Inflammatory) PGH2->PGE2 Isomerization PGI2 PGI2 (Cardioprotective) PGH2->PGI2 PGIS Synthase mPGES1 mPGES-1 Enzyme mPGES1->PGH2 Catalyzes Inhibitor Inhibitor + (1R,3R)-Linker Inhibitor->mPGES1 Blocks

Figure 1: Mechanism of Action. The inhibitor targets the terminal step, sparing the cardioprotective PGI2 pathway.

Part 2: Synthesis of the Chiral Intermediate

Target Molecule: ((1R,3R)-3-Aminocyclohexyl)methanol Challenge: Achieving high diastereomeric and enantiomeric excess (de/ee).

Synthetic Strategy: Hydrogenation & Resolution

Direct hydrogenation of 3-aminobenzoic acid typically yields a mixture of cis/trans isomers. The (1R,3R) isomer is the trans isomer. We utilize a resolution strategy involving L-tartaric acid or enzymatic resolution.

Protocol 1: Preparation of trans-3-Aminocyclohexanecarboxylic Acid
  • Hydrogenation:

    • Substrate: 3-Aminobenzoic acid hydrochloride (100 g).

    • Catalyst: 5% Rh/Al2O3 (5 g).

    • Conditions: 50 bar H2, 50°C, in H2O/AcOH (10:1) for 12 hours.

    • Result: Yields a mixture of cis/trans 3-aminocyclohexanecarboxylic acid.

  • Isomerization (Enrichment of Trans):

    • Reflux the crude mixture in 6N HCl for 24 hours. The thermodynamic equilibrium favors the trans isomer (diequatorial substituents).

  • Esterification:

    • Treat with SOCl2 in MeOH to generate Methyl 3-aminocyclohexanecarboxylate.

Protocol 2: Chiral Resolution to (1R,3R)

To isolate the specific (1R,3R) enantiomer from the racemic trans mixture:

  • Resolution Agent: L-(+)-Tartaric acid.

  • Solvent System: Ethanol/Water (9:1).

  • Crystallization: Dissolve the racemic methyl ester and tartaric acid (0.5 eq) at 70°C. Cool slowly to 4°C. The (1R,3R)-amine tartrate salt crystallizes preferentially.

  • Free Basing: Treat the salt with K2CO3 (aq) and extract with DCM.

    • Checkpoint: Verify stereochemistry via Optical Rotation or Chiral HPLC (Chiralpak AD-H column). Target >98% ee.

Protocol 3: Reduction to the Amino-Alcohol
  • Reagent: LiAlH4 (2.5 eq) or Borane-THF (1M).

  • Procedure:

    • Dissolve (1R,3R)-methyl ester in anhydrous THF at 0°C.

    • Add LiAlH4 dropwise (exothermic).

    • Reflux for 4 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Purification: Kugelrohr distillation or recrystallization from Et2O/Hexane.

    • Yield: Typically 85-90%.

Part 3: Coupling to the Pharmacophore (Benzoxazole Core)

This section describes coupling the chiral intermediate to a 2-(4-chlorophenyl)benzo[d]oxazole-5-carboxylic acid core, a validated scaffold for mPGES-1 inhibition (derived from Pfizer's PF-4693627 series).

Workflow Visualization

Synthesis_Workflow Core Benzoxazole Acid (Scaffold) Coupling Amide Coupling RT, 12h Core->Coupling Linker (1R,3R)-Amine (Intermediate) Linker->Coupling Reagents HATU / DIPEA DMF Reagents->Coupling Workup Aq. Wash / Extract (EtOAc) Coupling->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify Final mPGES-1 Inhibitor (1R,3R-Isomer) Purify->Final

Figure 2: Convergent Synthesis Workflow.

Detailed Coupling Protocol
  • Activation:

    • Charge a flask with 2-(4-chlorophenyl)benzo[d]oxazole-5-carboxylic acid (1.0 eq) and anhydrous DMF (10 vol).

    • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at RT to form the activated ester.

  • Addition:

    • Add ((1R,3R)-3-Aminocyclohexyl)methanol (1.1 eq) dissolved in minimal DMF.

  • Reaction:

    • Stir at RT for 12-16 hours under N2 atmosphere. Monitor by LC-MS (Target mass: M+H).

  • Workup:

    • Dilute with EtOAc. Wash sequentially with Sat. NaHCO3 (2x), Water, and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash column chromatography (SiO2).

    • Eluent: 0-10% MeOH in DCM. The polar hydroxymethyl group often causes tailing; a gradient is essential.

Part 4: Analytical & Biological Validation

Physicochemical Data Summary

The following table summarizes the expected analytical profile for the (1R,3R) intermediate versus its (1S,3S) enantiomer (often used as a comparator).

Parameter(1R,3R)-Isomer (Target)(1S,3S)-Isomer (Comparator)Notes
Stereochemistry Trans, (R,R)Trans, (S,S)Confirmed by X-ray or Chiral HPLC
Optical Rotation

(c=1, MeOH)

Values approximate; batch dependent
1H NMR (DMSO-d6)

4.4 (OH), 3.2 (CH2-O), 2.8 (CH-N)
IdenticalEnantiomers have identical NMR in achiral solvents
mPGES-1 IC50 Series DependentSeries DependentSee Biological Assay below
Self-Validating Biological Assay (HWB Assay)

To confirm the inhibitor's efficacy and selectivity, use a Human Whole Blood (HWB) assay. This is superior to enzymatic assays as it accounts for protein binding (high for these lipophilic inhibitors).

  • Induction: Collect fresh heparinized human blood. Incubate with LPS (10 µg/mL) for 24 hours to induce mPGES-1 and COX-2 expression.

  • Treatment: Add the synthesized inhibitor (0.1 nM to 10 µM) 30 minutes prior to LPS.

  • Readout:

    • PGE2: Measure via HTRF or ELISA (Inhibition indicates mPGES-1 or COX-2 blockade).

    • PGE-M: Measure PGE metabolite if stability is an issue.

    • TxB2: Measure Thromboxane B2 levels. Crucial Control: If TxB2 is inhibited, the compound is hitting COX-1/2, not just mPGES-1. A true mPGES-1 inhibitor will lower PGE2 but leave TxB2 unchanged.

References

  • Arhancet, G. B., et al. (2013). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation.[5] Bioorganic & Medicinal Chemistry Letters, 23(4), 1114-1119.[5]

  • Walker, D. P., et al. (2011).[6] A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors.[4][6] Synlett, 2011(20), 2959-2962.[6]

  • Korotkova, L., & Samuelsson, B. (2014). Identification and development of mPGES-1 inhibitors: where we are at? Expert Opinion on Drug Discovery, 9(8), 879-890.

  • Li, H., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening.[3] Journal of Medicinal Chemistry, 60(6), 2271-2286.

Sources

Exploratory

Structural Dynamics of 3-Aminocyclohexylmethanol: A Stereochemical Guide

Topic: Conformational Analysis of cis vs trans-3-Aminocyclohexylmethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In fragment-based dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of cis vs trans-3-Aminocyclohexylmethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In fragment-based drug discovery (FBDD), the 3-aminocyclohexylmethanol scaffold represents a privileged pharmacophore, offering a defined vector relationship between a hydrogen bond donor/acceptor pair (the amine) and a variable linker (the hydroxymethyl group). However, the utility of this scaffold relies entirely on a rigorous understanding of its conformational landscape.

This guide analyzes the thermodynamic and kinetic profiles of cis- and trans-3-aminocyclohexylmethanol. By synthesizing A-value energetics, intramolecular hydrogen bonding (IMHB) propensities, and synthetic isolation protocols, we provide a roadmap for utilizing this scaffold with precision.

Theoretical Framework: The Conformational Landscape[1]

The cyclohexane ring exists in a dynamic equilibrium between chair conformers.[1][2] For 1,3-disubstituted systems, the relative stereochemistry (cis vs. trans) dictates the accessibility of these conformers based on steric bulk (A-values) and electronic stabilization (IMHB).

Thermodynamic Parameters (A-Values)

To predict the major conformer, we must first establish the steric cost of placing substituents in the axial position.

SubstituentA-Value (

)
Steric Implications
-NH

~1.2 – 1.4 kcal/molModerate bulk; lone pair minimizes 1,3-diaxial strain compared to carbon analogs.
-CH

OH
~1.65 – 1.75 kcal/molHigh bulk (comparable to ethyl); rotatable C-C bond increases effective steric volume.
-OH ~0.87 kcal/molProvided for reference; significantly smaller than the hydroxymethyl arm.[3]
Cis-3-Aminocyclohexylmethanol (The 1,3-Relationship)

In the cis isomer, the substituents bear a 1,3-relationship where they are either both equatorial (e,e) or both axial (a,a).

  • The Diequatorial (e,e) Conformer:

    • Sterics: Both groups are equatorial.[3][4] Steric strain is minimized.

    • Energy: This is the global minimum in polar, hydrogen-bond-disrupting solvents (e.g., DMSO, MeOH).

  • The Diaxial (a,a) Conformer:

    • Sterics: Highly unfavorable due to 1,3-diaxial repulsion between the substituents and axial hydrogens.

    • Electronic (IMHB): The (a,a) geometry brings the nitrogen and oxygen atoms into proximity (~2.5–3.0 Å). Unlike 3-aminocyclohexanol, where the distances are tight, the methylene linker in the -CH

      
      OH group provides flexibility, allowing the formation of a stable 6-membered virtual ring via an N-H···O or O-H···N hydrogen bond.
      
    • Solvent Effect: In non-polar solvents (CH

      
      Cl
      
      
      
      , Toluene), the IMHB can stabilize the (a,a) conformer enough to populate it significantly (up to 10-20%), creating a "conformational lock."
Trans-3-Aminocyclohexylmethanol

In the trans isomer, the 1,3-relationship forces one substituent to be axial while the other is equatorial.

  • Conformer A [-CH

    
    OH(eq), -NH
    
    
    
    (ax)]:
    • Places the bulkier hydroxymethyl group equatorial.

    • Penalty: ~1.2 kcal/mol (cost of axial amine).[5]

  • Conformer B [-CH

    
    OH(ax), -NH
    
    
    
    (eq)]:
    • Places the bulkier hydroxymethyl group axial.

    • Penalty: ~1.7 kcal/mol (cost of axial hydroxymethyl).

  • Conclusion: Conformer A is thermodynamically preferred by

    
     kcal/mol. Unlike the cis isomer, no direct intramolecular hydrogen bond is possible  in the chair form because the groups are too distant.
    

Computational & Logic Visualization

The following diagram illustrates the equilibrium dynamics and the "Conformational Lock" phenomenon in the cis isomer.

G cluster_cis Cis-Equilibrium cluster_trans Trans-Equilibrium node_cis Cis-Isomer (1,3-substituted) c_ee Conformer (e,e) Global Minimum (Steric) No IMHB node_cis->c_ee node_trans Trans-Isomer (1,3-substituted) t_ae Conformer A -CH2OH (eq) / -NH2 (ax) Major Species node_trans->t_ae c_aa Conformer (a,a) High Steric Strain Stabilized by IMHB (6-membered ring) c_ee->c_aa Ring Flip (+Energy) t_ea Conformer B -CH2OH (ax) / -NH2 (eq) Minor Species t_ae->t_ea Ring Flip (Steric Penalty)

Figure 1: Conformational equilibrium showing the stability drivers for cis and trans isomers. Note the unique IMHB potential in the cis-(a,a) form.

Experimental Characterization Protocols

As an application scientist, you cannot rely solely on prediction. You must validate the conformation in your specific solvent system.

NMR Spectroscopy (J-Coupling Analysis)

The vicinal coupling constants (


) of the proton at C3 (bearing the amine) are diagnostic.
  • Protocol:

    • Dissolve 5 mg of sample in CDCl

      
       (non-polar) and separate sample in CD
      
      
      
      OD (polar).
    • Acquire

      
      H NMR with sufficient scans for high resolution.
      
    • Analyze the splitting pattern of the H3 proton.[6]

ObservationInterpretation

Hz
Indicates the proton is axial . (Substituent is equatorial ).

Hz
Indicates the proton is equatorial . (Substituent is axial ).
  • Application:

    • In cis-isomer: If

      
       Hz, the amine is equatorial (e,e form). If 
      
      
      
      drops significantly in CDCl
      
      
      , it indicates population of the (a,a) conformer due to H-bonding.
    • In trans-isomer: The H3 proton (bearing -NH

      
      ) should show small couplings (
      
      
      
      Hz) because the amine prefers the axial position to allow the bulkier -CH
      
      
      OH to be equatorial.
IR Spectroscopy (Dilution Study)

To confirm the "Conformational Lock" in the cis isomer:

  • Prepare a series of dilutions in CCl

    
     or dry CH
    
    
    
    Cl
    
    
    (from 0.1 M down to 0.001 M).
  • Intermolecular H-bonds (dimers) disappear upon dilution.

  • Intramolecular H-bonds are concentration-independent.

  • Look for a sharp band at ~3600-3640 cm

    
     (free OH) vs a broad, red-shifted band at ~3500 cm
    
    
    
    (bonded OH). Retention of the 3500 cm
    
    
    band at 0.001 M confirms the (a,a) conformer.

Synthesis and Separation Strategy

Synthesis often yields a mixture of diastereomers. Efficient separation is critical for structure-activity relationship (SAR) studies.

Synthetic Workflow

The reduction of 3-aminobenzoic acid derivatives is the industry standard.

Synthesis start 3-Aminobenzoic Acid step1 Esterification & N-Protection (Boc) start->step1 step2 Catalytic Hydrogenation (Rh/Al2O3 or PtO2) step1->step2 mixture Mixture of Cis/Trans Isomers step2->mixture sep Separation mixture->sep cis Cis-Isomer (Major via PtO2) sep->cis Chromatography (Polar) trans Trans-Isomer (Thermodynamic) sep->trans Crystallization (Non-polar)

Figure 2: Synthetic route and separation logic. Catalytic hydrogenation conditions influence the cis/trans ratio.

Separation Protocol
  • Derivatization: Do not attempt to separate the free amino alcohols on silica; they streak. Ensure the amine is Boc-protected.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: 20-40% EtOAc in Hexanes.

    • Elution Order: The cis isomer (capable of IMHB) often behaves as less polar (more "wrapped up") in non-polar mobile phases compared to the trans isomer, which exposes both polar groups. However, on silica (polar surface), the cis isomer's ability to chelate to the silica surface can retard it. Standard observation: The cis-Boc-amino alcohol usually elutes after the trans isomer due to stronger interaction with the silica stationary phase.

Pharmacological Implications[7][8]

In drug design, these isomers present vectors separated by ~109.5° but with different rotational freedoms.

  • Cis-Isomer: Offers a "U-shape" motif if the (a,a) conformer is bound, bringing the donor and acceptor within 3 Å. This is ideal for chelating metals in metalloenzymes or bridging adjacent residues in a pocket.

  • Trans-Isomer: Offers an extended, linear vector. The rigid cyclohexane spacer ensures the amine and hydroxyl group project into distinct sub-pockets, useful for fragment growing.

References

  • Eliel, E. L., et al. (1963).[7] Conformational Analysis of the Amino Group. Tetrahedron Letters. Link[7]

  • Booth, H., & Everett, J. R. (1980).[7] Conformational Free Energy of Alkyl Groups. J. Chem. Soc., Perkin Trans.[7] 2. Link[7]

  • Caron, G., et al. (2020).[8] Intramolecular Hydrogen Bonding in Drug Discovery. University of Torino / BMC.[9] Link

  • Patil, P. S., et al. (2009).[10] Synthesis of Trans-4-aminocyclohexyl derivatives. Organic Process Research & Development. Link (Cited for analogous reduction protocols).

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (General reference for A-values and stereocontrol).

Sources

Foundational

The Strategic Role of 3-Hydroxymethyl-cyclohexylamine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-hydroxymethyl-cyclohexylamine scaffold has emerged as a privileged structural motif in contemporary drug discovery, demonstrating significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxymethyl-cyclohexylamine scaffold has emerged as a privileged structural motif in contemporary drug discovery, demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive analysis of the synthesis, pharmacological significance, and application of these derivatives, with a particular focus on their role as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. We will explore the nuanced interplay between the stereochemistry of the cyclohexyl ring and the critical hydroxymethyl and amino functionalities in driving target engagement and optimizing pharmacokinetic profiles. This guide will detail established synthetic protocols, delve into the mechanistic underpinnings of their biological activity, and present a critical evaluation of their structure-activity relationships (SAR). By integrating field-proven insights with rigorous scientific data, this document aims to serve as an essential resource for researchers and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Versatility of the Cyclohexylamine Scaffold

The cyclohexylamine moiety is a recurring feature in a diverse array of biologically active molecules. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The introduction of a hydroxymethyl group at the 3-position of the cyclohexyl ring adds a layer of complexity and functionality that has proven to be particularly advantageous in drug design. This substituent can engage in crucial hydrogen bonding interactions within a receptor's binding site, enhance aqueous solubility, and provide a handle for further chemical modification.[1] This guide will focus on the application of 3-hydroxymethyl-cyclohexylamine derivatives as a case study in rational drug design, with a primary emphasis on their successful implementation as DPP-4 inhibitors.

Synthetic Strategies for Chiral 3-Hydroxymethyl-cyclohexylamine Derivatives

The biological activity of 3-hydroxymethyl-cyclohexylamine derivatives is intrinsically linked to their stereochemistry. Therefore, the development of enantioselective synthetic routes is of paramount importance. A common and effective strategy involves the asymmetric synthesis of a key intermediate, (R)-3-(hydroxymethyl)cyclohexanone, which can then be converted to the desired amine.

Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

A reliable method for the synthesis of (R)-3-(hydroxymethyl)cyclohexanone is through the biocatalytic asymmetric reduction of a prochiral precursor, such as ethyl 3-oxocyclohexanecarboxylate. This transformation can be achieved with high enantioselectivity using whole-cell biocatalysts like Saccharomyces cerevisiae (Baker's yeast) or isolated enzymes such as (R)-specific alcohol dehydrogenases.[2]

Experimental Protocol: Asymmetric Reduction using Baker's Yeast [2]

Materials:

  • Round-bottom flask with magnetic stirrer

  • Baker's yeast (fresh compressed is preferred)

  • Sucrose

  • Tap water

  • Ethyl 3-oxocyclohexanecarboxylate

  • Celite

  • Sodium chloride (NaCl)

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • Yeast Activation: In the flask, dissolve sucrose (30 g) in tap water (200 mL). Add Baker's yeast (20 g) to the sucrose solution and stir at room temperature (~30°C) for 30-60 minutes to initiate fermentation.

  • Substrate Addition: Add ethyl 3-oxocyclohexanecarboxylate (1 g) to the fermenting yeast suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the starting material is consumed, add Celite (10 g) and stir for 5 minutes. Filter the mixture through a sintered glass funnel.

  • Extraction: Saturate the aqueous filtrate with solid NaCl and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield (R)-3-(hydroxymethyl)cyclohexanone.

Reductive Amination to 3-Hydroxymethyl-cyclohexylamine

The resulting chiral ketone can be converted to the corresponding amine via reductive amination. This can be achieved through various methods, including the use of a Zn-Ni couple for the reductive amination of the cyclohexanone precursor.

Conceptual Workflow: Synthesis of 3-Hydroxymethyl-cyclohexylamine

G cluster_0 Synthesis of Chiral Ketone cluster_1 Conversion to Amine Ethyl_3-oxocyclohexanecarboxylate Ethyl 3-oxocyclohexanecarboxylate Reduction Asymmetric Biocatalytic Reduction Ethyl_3-oxocyclohexanecarboxylate->Reduction Yeast Baker's Yeast / Sucrose Yeast->Reduction Ketone (R)-3-(hydroxymethyl)cyclohexanone Reduction->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Reducing_Agent Reducing Agent (e.g., Zn-Ni couple) Reducing_Agent->Reductive_Amination Final_Product 3-Hydroxymethyl-cyclohexylamine Reductive_Amination->Final_Product

Caption: Synthetic workflow for 3-hydroxymethyl-cyclohexylamine.

Application in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prime example of the successful application of the 3-hydroxymethyl-cyclohexylamine scaffold is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[4][5] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[3][6]

DPP-4 Inhibition and Downstream Signaling Pathway

G cluster_0 DPP-4 Inhibition cluster_1 Incretin Regulation cluster_2 Pancreatic β-Cell Signaling Inhibitor 3-Hydroxymethyl-cyclohexylamine Derivative Inhibition Inhibition Inhibitor->Inhibition DPP4 DPP-4 Enzyme DPP4->Inhibition GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degradation GLP1_GIP_active Active GLP-1 & GIP Inhibition->GLP1_GIP_active Prevents Degradation GLP1_GIP_active->DPP4 Receptor GLP-1/GIP Receptors GLP1_GIP_active->Receptor AC Adenylyl Cyclase Receptor->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Insulin ↑ Insulin Secretion PKA->Insulin

Caption: DPP-4 inhibition enhances incretin signaling in pancreatic β-cells.

The binding of active GLP-1 and GIP to their respective G-protein-coupled receptors on pancreatic β-cells initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][7] This, in turn, activates Protein Kinase A (PKA), which ultimately results in glucose-dependent insulin exocytosis.[1]

Structure-Activity Relationship (SAR) of Cyclohexylamine-Based DPP-4 Inhibitors

The efficacy of DPP-4 inhibitors is highly dependent on their interaction with the enzyme's active site. The S1 pocket of DPP-4 is hydrophobic and typically accommodates a substituted aromatic or saturated heterocyclic ring.[8] The primary amine of the inhibitor often forms a crucial hydrogen bond with the glutamic acid residues (Glu205/206) in the N-terminal recognition region.[9]

The 3-hydroxymethyl-cyclohexylamine scaffold is particularly well-suited for this interaction. The cyclohexyl ring can occupy the hydrophobic S1 pocket, while the amino group interacts with the key glutamic acid residues. The hydroxymethyl group can form additional hydrogen bonds with residues in the active site, thereby increasing the binding affinity and potency of the inhibitor.[10] The stereochemistry of both the amino and hydroxymethyl groups is critical for optimal binding.

Structural Feature Contribution to DPP-4 Inhibition Reference
Cyclohexyl RingOccupies the hydrophobic S1 pocket of the DPP-4 enzyme.[8]
Amino GroupForms a key hydrogen bond with Glu205/206 in the active site.[9]
3-Hydroxymethyl GroupCan form additional hydrogen bonds, enhancing binding affinity.[10]
StereochemistryCrucial for the correct orientation within the binding pocket.[10]
Pharmacokinetic Properties

The pharmacokinetic profile of DPP-4 inhibitors is a key determinant of their clinical utility. Generally, these inhibitors exhibit good oral bioavailability and a sufficiently long half-life to allow for once-daily dosing.[11][12] The hydroxymethyl group can contribute favorably to the pharmacokinetic properties of the molecule by increasing its polarity, which can impact absorption, distribution, metabolism, and excretion (ADME).[1] Specifically, increased polarity can enhance aqueous solubility, which is often beneficial for oral absorption.

Pharmacokinetic Parameter General Profile for DPP-4 Inhibitors Potential Contribution of 3-Hydroxymethyl-cyclohexylamine Reference
Oral Bioavailability Generally high (e.g., Sitagliptin: ~87%)The hydroxymethyl group can improve solubility, potentially aiding absorption.[12]
Time to Peak Concentration Typically 1-4 hoursMay be influenced by the overall physicochemical properties of the derivative.[12]
Metabolism Variable; some are not extensively metabolized.The hydroxymethyl group provides a potential site for metabolism (e.g., glucuronidation).[13]
Excretion Primarily renal for many DPP-4 inhibitors.Increased polarity can facilitate renal clearance.[13]

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

The evaluation of novel 3-hydroxymethyl-cyclohexylamine derivatives as DPP-4 inhibitors requires a robust and reliable in vitro assay. A common method is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate.

Protocol: Fluorescence-Based DPP-4 Inhibition Assay

Materials:

  • 96-well microplate

  • Fluorescence microplate reader

  • DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds (3-hydroxymethyl-cyclohexylamine derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl)

  • DMSO

Procedure:

  • Compound Preparation: Dissolve test compounds and reference inhibitor in DMSO to create stock solutions. Serially dilute the stock solutions to the desired concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme solution, and the test compound solution or DMSO (for control wells).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set period (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence versus time). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 3-hydroxymethyl-cyclohexylamine scaffold represents a highly successful platform for the design of potent and selective enzyme inhibitors, as exemplified by its application in the development of DPP-4 inhibitors. The strategic incorporation of the hydroxymethyl group enhances binding affinity and can favorably modulate pharmacokinetic properties. The synthetic accessibility of these chiral derivatives, coupled with their proven therapeutic potential, ensures their continued relevance in drug discovery. Future research in this area will likely focus on the exploration of this scaffold for other therapeutic targets, as well as the development of novel synthetic methodologies to further expand the chemical space around this privileged core. The principles of stereocontrolled synthesis, rational drug design, and thorough pharmacological evaluation, as outlined in this guide, will remain central to these endeavors.

References

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC. Available at: [Link]

  • DPP4 Inhibitor Mechanism of Action - My Endo Consult. Available at: [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC. Available at: [Link]

  • GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed. Available at: [Link]

  • Inhibition of dipeptidyl peptidase-4: The mechanisms of action and cli | DMSO. Available at: [Link]

  • GLP-1 and GIP receptors signal through distinct β-arrestin 2-dependent pathways to regulate pancreatic β cell function - PubMed. Available at: [Link]

  • GLP-1 and GIP signalling pathways in pancreatic β-cells. Binding of... - ResearchGate. Available at: [Link]

  • GLP-1R vs GIPR in Pancreatic Beta Cells - Endocrine Society. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC. Available at: [Link]

  • Stereoselective synthesis of polyhydroxylated aminocyclohexanes - RSC Publishing. Available at: [Link]

  • Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors - ResearchGate. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. Available at: [Link]

  • Pharmacokinetics, safety, and efficacy of DPP-4 inhibitors and GLP-1 receptor agonists in patients with type 2 diabetes mellitus - Chaira Medica. Available at: [Link]

  • The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed. Available at: [Link]

  • DPP-IV Inhibitors | Johns Hopkins Diabetes Guide. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed. Available at: [Link]

  • Main pharmacokinetic and pharmacodynamic properties of DPP-4 inhibitors available on the European market - ResearchGate. Available at: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - Frontiers. Available at: [Link]

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. Available at: [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination protocols using ((1R,3R)-3-Aminocyclohexyl)methanol

Application Note: Strategic Reductive Amination of ((1R,3R)-3-Aminocyclohexyl)methanol Executive Summary & Structural Analysis ((1R,3R)-3-Aminocyclohexyl)methanol (CAS: 921040-77-9) is a high-value chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reductive Amination of ((1R,3R)-3-Aminocyclohexyl)methanol

Executive Summary & Structural Analysis

((1R,3R)-3-Aminocyclohexyl)methanol (CAS: 921040-77-9) is a high-value chiral building block used extensively in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its utility stems from the rigid cyclohexane core, which directs the spatial orientation of the hydroxymethyl "warhead" or solubility handle relative to the amine linkage.

Critical Stereochemical Insight: The (1R,3R) configuration in a 1,3-disubstituted cyclohexane denotes the trans isomer. Unlike the cis-isomer (which can adopt a stable diequatorial conformation), the trans-isomer exists in a chair conformation where one substituent is equatorial and the other is axial.

  • Conformational Lock: The hydroxymethyl group (-CH₂OH, A-value ~1.7 kcal/mol) is sterically bulkier than the amino group (-NH₂, A-value ~1.2 kcal/mol). Consequently, the equilibrium heavily favors the conformer where the -CH₂OH is equatorial and the -NH₂ is axial .

  • Reactivity Implication: The axial position of the amine places it in a more sterically crowded environment (due to 1,3-diaxial interactions). Standard reductive amination protocols must be optimized to overcome this nucleophilic sluggishness without inducing dialkylation or racemization.

Mechanistic Workflow & Decision Tree

The choice of reducing agent is dictated by the electrophile (aldehyde vs. ketone) and the steric demand of the substrate.

ReductiveAminationWorkflow Start Start: ((1R,3R)-3-Aminocyclohexyl)methanol Electrophile Select Electrophile Start->Electrophile Aldehyde Aldehyde (R-CHO) Electrophile->Aldehyde High Reactivity Ketone Ketone (R-C=O-R') or Hindered Aldehyde Electrophile->Ketone Low Reactivity/Steric Bulk Check Check: Dialkylation Risk? Aldehyde->Check MethodB METHOD B: Titanium Protocol (Ti(OiPr)4 + NaBH4) Ketone->MethodB Lewis Acid Activation Required MethodA METHOD A: STAB Protocol (Sodium Triacetoxyborohydride) Check->MethodA Low Risk Sequential Stepwise Addition: 1. Amine + Aldehyde (1h) 2. Add STAB Check->Sequential High Risk (Primary Aldehydes) Sequential->MethodA

Figure 1: Strategic decision tree for selecting the optimal reductive amination protocol based on electrophile reactivity and steric constraints.

Method A: The "Gold Standard" (STAB Protocol)

Applicability: Unhindered aldehydes and reactive ketones. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). Mechanism: STAB is a mild hydride donor that reduces iminium ions significantly faster than carbonyls, allowing for "one-pot" execution. It tolerates the free hydroxyl group on the scaffold, eliminating the need for protection [1].

Experimental Protocol
  • Preparation: In a dry reaction vial, dissolve ((1R,3R)-3-Aminocyclohexyl)methanol (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1–0.2 M concentration).

    • Note: DCE is preferred over DCM due to slightly higher polarity and boiling point, aiding the solubility of the amino-alcohol.

  • Imine Formation: Add the Aldehyde/Ketone (1.0–1.1 equiv).

    • Optional: If using a ketone, add Acetic Acid (AcOH) (1.0–2.0 equiv) to catalyze imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in a single portion.

  • Reaction: Stir at room temperature (20–25 °C) under nitrogen.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.[1]

    • Monitoring: Monitor by LCMS. Look for the disappearance of the starting amine (m/z ~130) and the appearance of the product mass.

  • Quench & Workup:

    • Quench with saturated aq. NaHCO₃ . Stir for 15 mins to decompose borate complexes.

    • Extract with DCM or EtOAc (x3).

    • Crucial Step: The product is an amino-alcohol. Ensure the aqueous layer pH is basic (>10) to keep the amine deprotonated during extraction.

    • Dry over Na₂SO₄ and concentrate.

Expert Tip: If dialkylation is observed (common with small, linear aldehydes), use the "Stepwise" variant: Stir the amine and aldehyde in MeOH for 1 hour before adding the reducing agent.

Method B: The "Power User" (Titanium-Mediated Protocol)

Applicability: Sterically hindered ketones, electron-deficient amines, or when the "Axial Amine" effect causes Method A to stall. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[2][3] Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine species, which is then reduced in situ [2].

Experimental Protocol
  • Complexation: In a dry flask, combine ((1R,3R)-3-Aminocyclohexyl)methanol (1.0 equiv) and the Ketone (1.1–1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (neat, 1.2–1.5 equiv).

    • Observation: The mixture may become viscous.

  • Imine Formation: Stir neat or in minimal THF at room temperature for 6–12 hours.

    • Note: For extremely hindered substrates, mild heating (40–50 °C) may be required.

  • Dilution & Reduction:

    • Dilute the mixture with Methanol or Ethanol (to ~0.2 M).

    • Cool to 0 °C.

    • Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. (Caution: Gas evolution).

  • Workup (The "Titanium Emulsion" Fix):

    • Quench with 1N NaOH or aq. Rochelle's Salt (Sodium Potassium Tartrate).

    • Critical: Stir vigorously for at least 1 hour until the white titanium emulsion breaks into two clear layers (or a filterable solid).

    • Filter through Celite if necessary, then extract with EtOAc.

Comparative Data & Troubleshooting

VariableMethod A (STAB)Method B (Ti-Mediated)
Primary Use Aldehydes, Simple KetonesHindered Ketones, Weak Nucleophiles
Solvent DCE, DCM, THFNeat (Step 1) -> MeOH (Step 2)
Acid Catalyst Acetic Acid (Optional)Ti(OiPr)₄ (Lewis Acid)
Water Tolerance ModerateLow (Ti reacts with water)
Workup Difficulty LowHigh (Titanium emulsions)
Dialkylation Possible (Control via stoichiometry)Rare (Stepwise mechanism)

Common Issues & Solutions:

  • Issue: Low Conversion of Ketone.

    • Cause: The axial position of the amine on the (1R,3R) ring hinders attack on the bulky ketone.

    • Solution: Switch to Method B. The Lewis acidity of Titanium compresses the transition state and coordinates the oxygen, facilitating attack.

  • Issue: Product trapped in aqueous layer.

    • Cause: The amino-alcohol product is highly polar.

    • Solution: Saturate the aqueous layer with NaCl (salting out) and use 10% MeOH in DCM for extraction.

  • Issue: Dialkylation with Aldehydes.

    • Cause: Product amine is more nucleophilic than starting material.

    • Solution: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde, or use the stepwise addition method.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][5][6] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]

Sources

Application

Application Notes & Protocols: Synthesis of Chiral Heterocycles from Aminocyclohexyl Methanol Precursors

Introduction: The Strategic Value of Chiral Heterocycles and Aminocyclohexyl Methanol Precursors Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant majority of approved small-molecule d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Heterocycles and Aminocyclohexyl Methanol Precursors

Heterocyclic compounds are a cornerstone of modern drug discovery, with a significant majority of approved small-molecule drugs featuring at least one heterocyclic ring.[1][2] Their structural diversity and capacity for specific interactions with biological targets make them indispensable scaffolds in medicinal chemistry.[3][4] When chirality is introduced, their importance is magnified, as biological systems are inherently stereospecific.[3][5] The use of single-enantiomer heterocyclic drugs can lead to improved therapeutic outcomes and reduced side effects.[3]

(1R,2R)- or (1S,2S)-2-aminocyclohexyl methanol and its derivatives are powerful chiral building blocks for the synthesis of these vital structures. As conformationally constrained amino alcohols, they serve as versatile precursors for a range of chiral heterocycles, including oxazolidinones, morpholinones, and 1,3-oxazines. The inherent stereochemistry of the aminocyclohexyl methanol backbone provides excellent stereocontrol during cyclization reactions, making it a valuable tool in asymmetric synthesis.[6][]

This guide provides an in-depth exploration of key synthetic transformations for converting aminocyclohexyl methanol precursors into valuable chiral heterocycles. We will delve into the mechanistic rationale behind these methods and provide detailed, field-proven protocols for their execution.

Core Synthetic Strategies: Intramolecular Cyclization Pathways

The primary strategy for synthesizing heterocycles from 1,2-amino alcohol precursors like aminocyclohexyl methanol is through intramolecular cyclization. This involves reacting the bifunctional amino alcohol with a reagent that can bridge the amino and hydroxyl groups, forming a new ring system. The choice of this bridging reagent dictates the type of heterocycle formed.

Figure 1: General synthetic pathways from aminocyclohexyl methanol.

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are among the most important heterocyclic structures in asymmetric synthesis, famously used as chiral auxiliaries to control the stereochemistry of C-C bond-forming reactions.[8] They are also key structural motifs in antibiotics like linezolid. Their synthesis from amino alcohols is a fundamental and efficient transformation.[9]

Mechanistic Insight

The formation of an oxazolidinone ring from a 1,2-amino alcohol involves cyclization with a one-carbon (C1) building block, such as phosgene, carbonyldiimidazole (CDI), or diethyl carbonate.[10] The reaction generally proceeds via initial activation of either the amino or hydroxyl group, followed by intramolecular nucleophilic attack to close the ring. Using a reagent like CDI, the more nucleophilic amine typically reacts first to form a carbamoyl imidazole intermediate. Subsequent deprotonation of the hydroxyl group by a base (or the released imidazole) initiates an intramolecular cyclization, displacing the imidazole leaving group to form the stable 5-membered ring.

Protocol 1A: Oxazolidinone Synthesis via Carbonyldiimidazole (CDI)

This protocol is a reliable method that avoids the use of highly toxic phosgene derivatives.

Materials:

  • (1R,2R)-2-Aminocyclohexyl methanol (or its enantiomer)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aminocyclohexyl methanol (1.0 eq.) in anhydrous THF, add triethylamine (1.5 eq.).

  • Add CDI (1.2 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired oxazolidinone.[9]

Scientist's Note: Triethylamine acts as a base to neutralize the imidazole and HCl generated during the reaction, driving the equilibrium towards the product. Heating is necessary to promote the final intramolecular cyclization step.[9]

Protocol 1B: Oxazolidinone Synthesis via Diethyl Carbonate

This method is a greener alternative, using a less hazardous reagent and often requiring no solvent.

Materials:

  • (1R,2R)-2-Aminocyclohexyl methanol (or its enantiomer)

  • Diethyl carbonate

  • Sodium ethoxide (NaOEt) (catalytic amount)

Procedure:

  • Combine the aminocyclohexyl methanol (1.0 eq.) and diethyl carbonate (excess, can be used as solvent).

  • Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq.).

  • Heat the mixture to 135-150 °C and stir. The reaction can be monitored by observing the evolution of ethanol.

  • Continue heating until the reaction is complete (as determined by TLC or GC-MS).

  • Cool the mixture and remove the excess diethyl carbonate under reduced pressure.

  • The resulting residue is often pure enough for many applications, but can be further purified by crystallization or column chromatography if necessary.[9]

Scientist's Note: Sodium ethoxide is a strong base that catalyzes the transesterification process, facilitating the formation of the cyclic carbamate. This atom-economical method's primary byproducts are ethanol.[11]

PrecursorMethodReagentsYieldReference
(1S,2S)-2-amino-1-cyclohexylmethanolCDICDI, Et₃N, THF85%[9]
(1R,2R)-2-amino-1-phenyl-1,3-propanediolDiethyl CarbonateNaOEt, neat84%[9]

Synthesis of Chiral Morpholinones

Morpholinones are six-membered heterocyclic structures that are prevalent in biologically active compounds and serve as important synthetic intermediates. Their synthesis from aminocyclohexyl methanol involves the incorporation of a two-carbon acetate equivalent.

Mechanistic Insight

A common route to morpholinones involves an initial N-alkylation of the amino alcohol with an ethyl haloacetate, followed by an intramolecular cyclization.[9] In the presence of a strong, non-nucleophilic base like sodium hydride (NaH), the hydroxyl group of the N-alkylated intermediate is deprotonated to form an alkoxide. This alkoxide then undergoes an intramolecular Williamson ether-type synthesis, attacking the ester carbonyl to form a tetrahedral intermediate, which subsequently collapses to form the stable six-membered lactam (morpholinone) ring, displacing the ethoxide leaving group.

Figure 2: Workflow for the one-pot synthesis of morpholinones.

Protocol 2A: One-Pot Morpholinone Synthesis

This protocol describes a direct, one-pot synthesis from the amino alcohol precursor.

Materials:

  • (1R,2R)-2-Aminocyclohexyl methanol (or its enantiomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl chloroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Wash the sodium hydride (2.2 eq.) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

  • Cool the NaH suspension to 0 °C.

  • Add a solution of the aminocyclohexyl methanol (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the morpholinone.[9]

Scientist's Note: The use of two equivalents of NaH is critical. The first equivalent deprotonates the amine, and the second deprotonates the alcohol, forming a dianion. This allows for initial N-alkylation followed by the intramolecular cyclization in a single pot.[9] Yields for this reaction can be variable and substrate-dependent.[9]

PrecursorMethodReagentsYieldReference
(S)-2-amino-3-methyl-1-butanolOne-PotNaH, Ethyl Chloroacetate82%[9]
(R)-2-amino-1-butanolOne-PotNaH, Ethyl Chloroacetate19%[9]

Synthesis of Chiral 1,3-Oxazines

Chiral 1,3-oxazines and their derivatives, such as 1,3-oxazinan-2-ones, are six-membered heterocycles that are valuable intermediates in the synthesis of 1,3-amino alcohols and other pharmaceutical compounds.[12][13]

Mechanistic Insight

The synthesis of a 1,3-oxazinan-2-one from a 1,3-amino alcohol (which can be derived from aminocyclohexyl methanol via ring-opening of a different heterocycle or other multi-step sequences) involves a cyclocarbonylation reaction. This process is analogous to the formation of five-membered oxazolidinones but forms a six-membered ring. The reaction typically involves treating the 1,3-amino alcohol with a carbonylating agent like CDI or phosgene derivatives, leading to intramolecular cyclization. The stereocenters of the starting amino alcohol direct the conformation of the resulting 1,3-oxazine ring.

While direct cyclization of aminocyclohexyl methanol (a 1,2-amino alcohol) does not yield a 1,3-oxazine, it serves as a chiral precursor to the necessary 1,3-amino alcohol synthons. For instance, a multi-step synthesis could involve protecting the amine, modifying the alcohol, and subsequent steps to extend the carbon chain before cyclization.

A more direct application involves using the aminocyclohexyl methanol derivative as a chiral auxiliary to guide other reactions. However, for the direct synthesis of heterocycles containing the intact aminocyclohexyl methanol skeleton, oxazolidinones and morpholinones are the most direct products. The synthesis of 1,3-oxazines from related substrates demonstrates the broader utility of amino alcohols in heterocycle synthesis.[13]

Conclusion

(1R,2R)- and (1S,2S)-2-aminocyclohexyl methanol are robust and versatile chiral precursors for the stereocontrolled synthesis of a variety of N-heterocycles. The protocols detailed herein for the synthesis of oxazolidinones and morpholinones represent efficient, well-established methods for accessing these valuable molecular scaffolds. The inherent chirality, conformational rigidity, and bifunctional nature of the aminocyclohexyl methanol backbone make it an invaluable tool for researchers, scientists, and drug development professionals engaged in the field of modern asymmetric synthesis.

References

  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Heterocycles: Revolutionizing Drug Discovery and Therapeutics Source: Hilaris Publisher URL: [Link]

  • Title: New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of oxazolidin-2-ones. | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones Source: Royal Society of Chemistry URL: [Link]

  • Title: The significance of chirality in contemporary drug discovery-a mini review Source: Royal Society of Chemistry URL: [Link]

  • Title: Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Role of Heterocycles in Drug Discovery: An Overview Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Heterocycles in drug discovery: Properties and preparation | Request PDF Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Absolute Configuration Determination via Mosher's Method

Abstract & Scope This Application Note provides a definitive protocol for determining the absolute configuration of secondary alcohols and primary amines using the Mosher Method. Unlike standard operating procedures that...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a definitive protocol for determining the absolute configuration of secondary alcohols and primary amines using the Mosher Method. Unlike standard operating procedures that merely list steps, this guide integrates the stereochemical mechanics of


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) derivatization with high-fidelity NMR analysis.[1][2] It addresses the critical "CIP-Flip" nomenclature trap and provides a self-validating workflow to ensure assignment accuracy in drug discovery and natural product isolation.

Theoretical Basis: The Mosher Shielding Model

The Mosher method relies on the anisotropic shielding effect of the phenyl ring in the MTPA auxiliary. When an alcohol reacts with (R)- and (S)-MTPA, the resulting diastereomeric esters adopt a preferred conformation in solution.

The Dominant Conformation

In the ester linkage, the carbonyl (C=O) , the trifluoromethyl (CF


)  group, and the carbinyl proton  of the substrate lie in the same plane (syn-coplanar).
  • (R)-MTPA ester: The phenyl group shields the protons on the L2 side of the substrate.

  • (S)-MTPA ester: The phenyl group shields the protons on the L1 side of the substrate.

By subtracting the chemical shifts (


) of the two esters, we calculate 

.[2][3][4] The spatial arrangement of positive and negative

values maps directly to the absolute configuration.
The "CIP-Flip" Trap (Critical)

A common failure point is the nomenclature inversion between Mosher's Acid and Mosher's Acid Chloride due to Cahn-Ingold-Prelog (CIP) priority rules.

Reagent FormStereochemistryOptical RotationUse in Formula (

)
MTPA Acid (R) (+) Use as

MTPA Acid (S) (-) Use as

MTPA Chloride (S) (+) Use as

MTPA Chloride (R) (-) Use as

Rule of Thumb: Always track the stereochemistry of the parent Acid . If you use commercially available Acid Chlorides, verify their source acid. The protocol below assumes labels based on the Acid configuration.

Experimental Protocols

Reagent Selection
  • Method A (Acid Chloride): Robust, fast (1-2 hours), suitable for steric bulk. Recommended for most applications.

  • Method B (DCC/EDC Coupling): Mild, neutral pH. Required for acid-sensitive substrates or those prone to elimination.

Protocol A: Microscale Synthesis via Acid Chloride

Target: 1-5 mg of substrate (Alcohol/Amine).

  • Preparation:

    • Dry the substrate under high vacuum for 30 minutes.

    • Prepare two clean 4 mL vials labeled "Rxn-R" and "Rxn-S" .

  • Reaction Assembly:

    • Dissolve substrate (2 mg, ~0.01 mmol) in anhydrous Pyridine (

      
       mL).
      
    • Rxn-R: Add (S)-(+)-MTPA-Cl (

      
      
      
      
      
      L, ~3-5 eq). (Note: This derives from (R)-Acid).
    • Rxn-S: Add (R)-(-)-MTPA-Cl (

      
      
      
      
      
      L, ~3-5 eq). (Note: This derives from (S)-Acid).[5]
    • Optional: Add a single crystal of DMAP to accelerate sluggish alcohols.

  • Incubation:

    • Seal under

      
       or Ar. Stir at Room Temp for 2–4 hours.
      
    • Validation: Spot TLC to confirm consumption of starting material.

  • Mini-Workup (Crucial for Clean NMR):

    • Add

      
      
      
      
      
      L water to quench excess acid chloride (stir 5 min).
    • Dilute with

      
       mL Et
      
      
      
      O or EtOAc.
    • Wash sequentially with:

      • 1M HCl (

        
         mL) – Removes Pyridine/DMAP.
        
      • Sat. NaHCO

        
         (
        
        
        
        mL) – Removes MTPA acid byproduct.
      • Brine (

        
         mL).
        
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[6]
  • Purification:

    • Pass the residue through a short pipette column (silica gel, 2 cm height) eluting with 10-20% EtOAc/Hexanes.

    • Why? Paramagnetic impurities or silicone grease can distort integration and chemical shifts.

Protocol B: DCC Coupling (Sensitive Substrates)
  • Dissolve substrate (2 mg) in anhydrous CH

    
    Cl
    
    
    
    (
    
    
    mL).
  • Add (R)- or (S)-MTPA Acid (3-5 eq).

  • Add DCC (3-5 eq) and DMAP (0.5 eq).

  • Stir 12–24 hours. Filter off DCU (white precipitate) before workup.

Data Analysis & Visualization

The Calculation

Acquire


H NMR for both esters in CDCl

. Assign proton signals for protons

,

, and

to the chiral center.

[2][3][4]

(Where S and R refer to the Acid configuration)

Workflow Diagram

MosherWorkflow Start Unknown Alcohol (2°) Deriv Derivatization Start->Deriv RxnR React w/ (S)-MTPA-Cl (Yields 'R' Model Ester) Deriv->RxnR RxnS React w/ (R)-MTPA-Cl (Yields 'S' Model Ester) Deriv->RxnS NMR 1H NMR Acquisition (CDCl3) RxnR->NMR RxnS->NMR Assign Signal Assignment (COSY/HSQC if needed) NMR->Assign Calc Calculate Δδ(SR) = δ(S) - δ(R) Assign->Calc Model Map Signs to Spatial Model Calc->Model Result Absolute Config Assigned Model->Result

Figure 1: Operational workflow for parallel Mosher ester synthesis and analysis.

Interpretation Logic

Construct a model of the substrate. Place the carbinyl proton in the front, the ester oxygen in the back.

  • Positive

    
     (
    
    
    
    ):
    Protons reside on the Right side (R1) of the Mosher plane.
  • Negative

    
     (
    
    
    
    ):
    Protons reside on the Left side (R2) of the Mosher plane.

ShieldingModel Center C-O (Chiral Center) Pos Positive Δδ (+) Right Side Center->Pos Neg Negative Δδ (-) Left Side Center->Neg Plane Mosher Plane (CF3 - C=O - H)

Figure 2: The Mosher Shielding Plane. Protons with positive


 values are spatially located on the right side of the plane defined by the C-H bond.

Troubleshooting & Self-Validation

Validation Checklist
Limitations
  • Linear Chains: If R1 and R2 are structurally similar (e.g., n-butyl vs n-pentyl),

    
     values may be too small (< 0.02 ppm) to be reliable.
    
  • Steric Bulk: Tertiary alcohols or extremely hindered secondary alcohols may not react or may adopt non-standard conformations.

References

  • Dale, J. A., & Mosher, H. S. (1973).[4][7][8][9][10] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[4][7][9][10] Journal of the American Chemical Society, 95(2), 512–519. Link
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][7][9] Chemical Reviews, 104(1), 17–117. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4][7] Nature Protocols, 2, 2451–2458. Link[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Water-Soluble Amino Alcohols

Status: Operational Ticket Type: Advanced Purification Methodologies Assigned Specialist: Senior Application Scientist Introduction: The "Amphiphilic Nightmare" Welcome to the technical support hub for amino alcohol puri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Purification Methodologies Assigned Specialist: Senior Application Scientist

Introduction: The "Amphiphilic Nightmare"

Welcome to the technical support hub for amino alcohol purification. If you are here, you are likely facing one of organic chemistry's most frustrating challenges: isolating a molecule that is highly soluble in water, basic enough to streak on silica, and capable of chelating metal salts (aluminum/boron) to form inseparable complexes.

This guide moves beyond standard textbook extractions. It provides field-tested, robust protocols designed to recover water-soluble amino alcohols from reduction mixtures (e.g., LiAlH₄, NaBH₄) and ring-opening reactions.

Module 1: The Quench (Breaking the Metal Chelate)

The Problem: Amino alcohols form stable 5- or 6-membered chelate rings with aluminum or boron byproducts. A standard acid/base quench often precipitates a gelatinous aluminum hydroxide "mud" that traps your product and clogs filters.

Protocol A: The Fieser Workup (The "1-1-3" Method)

Best for: Standard LiAlH₄ reductions where the product is not extremely water-soluble.

This method produces a granular, sand-like precipitate of sodium aluminate (


) that is easily filtered, leaving your product in the organic phase (or ready for extraction).

The Formula (n : n : 3n): For every 1 gram of LiAlH₄ used, add:

  • 1 mL Water (Add slowly! Exothermic).

  • 1 mL 15% Aqueous NaOH.

  • 3 mL Water.

Step-by-Step:

  • Dilute reaction mixture with diethyl ether (Et₂O) or THF at 0°C.

  • Add the first portion of water dropwise.[1][2] Wait for gas evolution to cease.[1]

  • Add the NaOH solution.[1] The mixture may turn thick/white.

  • Add the final portion of water.

  • Crucial Step: Remove the cooling bath and stir vigorously for 15–30 minutes. The gray/white gel must turn into a loose, granular white powder.

  • Add anhydrous MgSO₄ directly to the stirring mixture (this helps dry the solvent and granulate the solid).

  • Filter through a fritted funnel or Celite pad. Wash the solid cake thoroughly with THF or hot EtOAc.

Protocol B: The Rochelle’s Salt Method

Best for: Amino alcohols that form stubborn emulsions or when the Fieser method yields a sticky gum.

Mechanism: Tartrate ions bind aluminum more tightly than your amino alcohol, breaking the chelate and solubilizing the aluminum in the aqueous phase.

  • Quench the reaction at 0°C with a small amount of water or EtOAc.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use ~20–50 mL per gram of hydride.

  • Stir vigorously at room temperature.

    • Note: This requires patience. It may take 1–4 hours. You are waiting for two clear, distinct layers to form.[3]

  • Separate the layers.[3] The aluminum stays in the aqueous layer; your product moves to the organic layer.

Visual Guide: Workup Decision Matrix

Workup_Decision Start Reaction Complete (Metal Hydride Reduction) Is_Product_Water_Soluble Is Product Highly Water Soluble? Start->Is_Product_Water_Soluble Fieser Attempt Fieser Workup (1g LAH : 1mL H2O : 1mL NaOH : 3mL H2O) Is_Product_Water_Soluble->Fieser No/Unknown Rochelle Rochelle's Salt Workup (Sat. K-Na Tartrate) Is_Product_Water_Soluble->Rochelle Yes (Chelation Risk) Check_Ppt Did granular precipitate form? Fieser->Check_Ppt Extract_Aq Aqueous Layer Contains Product. Proceed to Module 2 (Extraction) Rochelle->Extract_Aq Phase Separation Filter Filter Solids -> Evaporate Solvent Check_Ppt->Filter Yes Emulsion Sticky Gel or Emulsion Formed? Check_Ppt->Emulsion No Emulsion->Rochelle Switch Method

Figure 1: Decision matrix for selecting the appropriate quenching protocol based on product solubility and emulsion formation.

Module 2: Extraction (The "Impossible" Separation)

The Problem: After quenching, your amino alcohol is likely in the aqueous phase. Standard solvents (DCM, EtOAc) are often too non-polar to pull it out.

Protocol C: The n-Butanol Extraction

The "Secret Weapon" for polar amines.

n-Butanol is unique: it is polar enough to solvate amino alcohols but forms a separate layer from water (unlike MeOH/EtOH).

  • Saturate the aqueous layer with NaCl (Solid). This "salting out" effect increases the ionic strength, pushing the organic product out.

  • Extract the aqueous layer with n-Butanol (3x).

  • Combine the butanol layers.

  • Evaporation Warning: n-Butanol has a high boiling point (117°C). You must use a high-vacuum rotary evaporator or form an azeotrope with heptane to remove it at lower temperatures.

Protocol D: Continuous Liquid-Liquid Extraction

Best for: Large scale or extremely hydrophilic compounds (LogP < -1).

If n-Butanol fails, use a continuous extractor (lighter-than-water version).

  • Place the aqueous solution in the extractor body.

  • Reflux Dichloromethane (DCM) or Chloroform through the aqueous layer for 12–24 hours.

  • The constant equilibrium shift will eventually pull the amine into the receiving flask, even with an unfavorable partition coefficient.

Module 3: Purification (Catch and Release)

The Problem: Amino alcohols streak badly on silica gel due to hydrogen bonding with silanol groups.

Protocol E: SCX "Catch and Release" (Ion Exchange)

The Gold Standard for Amino Alcohol Purification.

This method uses a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W, Amberlyst 15) to chemically bind the amine, allowing you to wash away all non-basic impurities (salts, neutral organics).

Workflow:

  • Load: Dissolve crude mixture in MeOH or Water (pH < 7). Pass through the SCX column.

    • Chemistry:

      
      
      
    • Result: The amine is trapped on the resin.

  • Wash: Flush the column with MeOH and DCM .

    • Result: Impurities (boron salts, unreacted non-basic starting material) are washed away.

  • Release: Elute with 2M Ammonia in Methanol (commercially available or made by bubbling NH₃ gas into MeOH).

    • Chemistry:

      
      
      
    • Result: Pure free-base amino alcohol elutes.

Protocol F: Silica Gel with Amine Modifiers

If you must use flash chromatography:

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase: DCM / Methanol / Triethylamine (TEA) or Ammonium Hydroxide .

  • Typical Ratio: 90:9:1 (DCM:MeOH:TEA).

  • Pre-treatment: Flush the column with the eluent before loading the sample to neutralize acidic sites.

Visual Guide: SCX Purification Workflow

SCX_Workflow Step1 STEP 1: LOAD Solvent: MeOH/Water pH: Neutral/Acidic Action: Amine binds to Resin Step2 Step2 Step1->Step2 Impurities to Waste Step3 STEP 3: RELEASE Solvent: 2M NH3 in MeOH Action: Displace Amine Step2->Step3 Resin holds Product Product Pure Amino Alcohol (Free Base) Step3->Product Elution

Figure 2: "Catch and Release" mechanism using Strong Cation Exchange (SCX) resin.

Troubleshooting & FAQs

Q: I used the Fieser workup, but the precipitate is a sticky gray sludge, not a white powder.

  • Diagnosis: You likely added the water too fast, causing local overheating, or you didn't stir long enough.

  • Fix: Add more solvent (THF/Ether) and vigorous stirring. Add anhydrous MgSO₄ or Celite directly to the sludge and stir for another 30 minutes. The drying agent acts as a grinding aid to break up the aluminates.

Q: My product is an oil and I can't get the last traces of n-Butanol out.

  • Fix: n-Butanol forms an azeotrope with water, but also with heptane . Add heptane to your oil and rotovap again. Repeat 2-3 times. Finally, place the oil on a high-vacuum line (< 1 mbar) with mild heating (40°C).

Q: Can I distill my amino alcohol?

  • Advice: Yes, but be careful. Amino alcohols are prone to oxidation and polymerization at high temperatures. Use Kugelrohr distillation (short path) under high vacuum. If the boiling point is too high, consider Boc-protection to lower the polarity, purify via standard silica column, and then deprotect with TFA/DCM.

Q: Why is my yield >100% after Fieser workup?

  • Diagnosis: You have trapped aluminum salts or solvent in your product.

  • Verification: Check ¹H NMR. Broad peaks or baseline humps often indicate paramagnetic inorganic contaminants.

  • Fix: Redissolve in DCM, filter through a small pad of Celite, and re-evaporate. If that fails, perform the SCX purification (Module 3).

References

  • Fieser Workup & Aluminum Hydride Reduction

    • Title: Reagents for Organic Synthesis (Fieser & Fieser).[4]

    • Source: University of Rochester, Department of Chemistry.
    • Link:

  • Rochelle's Salt Method

    • Title: Potassium Sodium Tartrate (Rochelle's Salt) for Quenching Aluminum Hydrides.[2][3][4][5]

    • Source: Organic Chemistry Portal / Common Organic Chemistry.
    • Link: (General reference for chelation context).

  • n-Butanol Extraction

    • Title: n-Butanol: An Ecologically and Economically Viable Extraction Solvent for Isolating Polar Products.[6]

    • Source: ResearchG
    • Link:

  • Ion Exchange (SCX)

    • Title: Purification of reaction mixtures using ion-exchange resins.[7][8]

    • Source: Royal Society of Chemistry (RSC) / ChemSpider Synthetic Pages.
    • Link:

  • Continuous Extraction

    • Title: Continuous-inline extraction of polar co-solvent during sequential flow reactions.[9][10]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • Link:

Sources

Optimization

Preventing racemization of ((1R,3R)-3-Aminocyclohexyl)methanol during heating

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Thermal Stabilization & Racemization Prevention for ((1R,3R)-3-Aminocyclohexyl)methanol Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Thermal Stabilization & Racemization Prevention for ((1R,3R)-3-Aminocyclohexyl)methanol

Executive Summary

You are encountering stability issues with ((1R,3R)-3-Aminocyclohexyl)methanol (CAS: 921040-77-9) during heating.

Critical Diagnostic: Before proceeding, it is vital to distinguish the type of degradation. For 1,3-disubstituted cyclohexanes, the (1R,3R) configuration corresponds to the trans-isomer (typically existing in an axial/equatorial conformation). The thermodynamic sink for this system is the cis-isomer (diequatorial), which is a diastereomer, not an enantiomer.

  • If you see a new peak (diastereomer): You are fighting Epimerization (thermodynamic relaxation to the stable cis form).

  • If you see the enantiomer ((1S,3S)): You are fighting true Racemization (likely radical or metal-catalyzed dehydrogenation).

This guide addresses both, with a focus on preventing the high-risk "Hydrogen Borrowing" mechanism common in amino alcohols.

Part 1: Root Cause Analysis (The "Why")

Thermal instability in chiral amino alcohols is rarely purely thermal; it is almost always catalytic or thermodynamic .

The Thermodynamic Drive (Epimerization)

The (1R,3R) isomer is trans . In the chair conformation, one substituent is axial and one is equatorial (


). The corresponding cis-isomer ((1R,3S) or (1S,3R)) can adopt a diequatorial (

) conformation, which is energetically favored by approximately 2–3 kcal/mol.
  • Risk: Heating provides the activation energy to invert one stereocenter (usually the C-NH2 center via an imine intermediate) to reach the stable cis state.

The "Hydrogen Borrowing" Mechanism (Catalytic Racemization)

This is the most common cause of failure. If your material was synthesized via hydrogenation (e.g., from 3-aminobenzoic acid precursors) using Pd/C, Pt, Ru, or Raney Ni, trace metals (ppm levels) remain.

  • Mechanism: At elevated temperatures (>60°C), these metals catalyze the temporary dehydrogenation of the alcohol or amine to a ketone or imine.

  • Result: The loss of chirality at the carbon center, followed by non-stereoselective re-hydrogenation.

Schiff Base Tautomerization

If the solvent contains ketones (Acetone, MEK) or aldehydes, the amine forms a Schiff base (imine). At high temperatures, the


-proton becomes acidic, leading to tautomerization and loss of stereochemical integrity.

Part 2: Visualization of Failure Pathways

The following diagram maps the degradation pathways you must block.

RacemizationPathways Trans (1R,3R)-Trans (Target Material) [Axial/Equatorial] Intermediate Planar Intermediate (Imine/Enamine/Radical) Trans->Intermediate Heat + Trace Metal (Cat.) or Carbonyl Impurity Cis (1R,3S)-Cis (Thermodynamic Sink) [Diequatorial] Intermediate->Cis Epimerization (Major Pathway) Enantiomer (1S,3S)-Trans (Enantiomer) Intermediate->Enantiomer Racemization (Minor Pathway) Scavenger PREVENTION 1: Metal Scavenging Scavenger->Intermediate Blocks Catalyst Salt PREVENTION 2: Salt Formation (HCl) Salt->Intermediate Locks Lone Pair

Figure 1: Mechanistic pathways for thermal degradation. The primary risk is metal-catalyzed dehydrogenation leading to the thermodynamically stable Cis-epimer.

Part 3: Prevention Protocols

Protocol A: Metal Scavenging (Mandatory for Hydrogenated Batches)

If your starting material came from a reduction reaction, assume it contains active catalyst.

  • Diagnosis: Ash the sample or use ICP-MS. If Pd/Pt/Ru > 5 ppm, you are at risk.

  • Action:

    • Dissolve the amino alcohol in Methanol or Ethanol.

    • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 5–10 wt% relative to the substrate.

    • Stir at room temperature for 4–12 hours.

    • Filter through a 0.45 µm pad (Celite is insufficient for colloidal metals; use activated carbon if scavengers are unavailable).

    • Why? Removing the metal eliminates the "dehydrogenation" catalyst, raising the racemization temperature threshold significantly [1].

Protocol B: Thermal Locking via Salt Formation

Free amines are prone to oxidation and imine formation. Ammonium salts are configurationally stable.

  • Method:

    • Dissolve ((1R,3R)-3-Aminocyclohexyl)methanol in dry Ethanol or IPA.

    • Cool to 0–5°C.

    • Slowly add 1.05 equivalents of HCl (in dioxane or ether) or L-Tartaric acid .

    • Isolate the salt.

  • Benefit: The protonated amine (

    
    ) cannot form an imine or coordinate with metal catalysts. This allows heating up to 100–120°C without stereochemical erosion [2].
    
Protocol C: Solvent Selection
  • FORBIDDEN: Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate (at high T, transamidation risk), Chlorinated solvents (if radical initiators present).

  • RECOMMENDED:

    • 2-Propanol (IPA): Good solubility, secondary alcohol reduces hydrogen transfer risk compared to primary alcohols.

    • MTBE/Toluene: If non-polar conditions are needed.

    • Water: Water often suppresses racemization by solvating the amine and reducing the basicity of the

      
      -proton, though solubility may be an issue for extraction [3].
      

Part 4: Quantitative Data & Thresholds

ParameterSafe Limit / RecommendationRisk Zone
Temperature < 50°C (Free Base)< 110°C (HCl Salt)> 70°C (Free Base)
Metal Content (Pd/Pt) < 5 ppm> 20 ppm
pH Neutral to Acidic (pH < 7)Basic (pH > 9) promotes

-deprotonation
Solvent Alcohols (MeOH, IPA), WaterKetones, Aldehydes

Part 5: Troubleshooting & FAQs

Q1: I see a split peak in HPLC after refluxing in Ethanol. Is it the enantiomer?

  • Answer: Likely not.[1] It is most likely the Cis-diastereomer .

  • Test: Inject a known standard of the Cis-isomer (often available as "racemic" or "mixture of isomers" from vendors). If retention times match, you have epimerization.

  • Fix: Switch to Protocol B (Salt Formation) before heating.

Q2: Can I distill this compound to purify it?

  • Answer: Distillation is high-risk for the free base due to the high boiling point required (>130°C at reduced pressure) and the "Trans" instability.

  • Recommendation: Avoid distillation. Use recrystallization of the HCl or Tartrate salt. If distillation is unavoidable, use a Wiped Film Evaporator (WFE) to minimize residence time (thermal history) to seconds rather than hours.

Q3: Why does adding water help?

  • Answer: Water solvates the amine and hydroxyl groups via hydrogen bonding. This solvation shell increases the energy barrier for the conformational flip required for inversion and suppresses the basicity of the amine, making proton abstraction less favorable [3].

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link (Mechanistic basis of metal-catalyzed hydrogen borrowing/racemization).

  • Walker, D. P., et al. (2011).[2] A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... Synlett. Link (Specific synthesis and stability of 3-aminocyclohexylmethanol scaffolds).

  • Shiraiwa, T., et al. (1998). Optical Resolution and Racemization of Amino Acids. Chemical and Pharmaceutical Bulletin.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Aminocyclohexyl Hydrochloride Salts

Welcome to the Advanced Materials Handling Support Center. Current Status: Operational Topic: Aminocyclohexyl Hydrochloride Salts (ACH-HCl) Ticket Priority: High (Impacts Stoichiometry & Yield) Executive Summary Aminocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Handling Support Center. Current Status: Operational Topic: Aminocyclohexyl Hydrochloride Salts (ACH-HCl) Ticket Priority: High (Impacts Stoichiometry & Yield)

Executive Summary

Aminocyclohexyl hydrochloride salts are critical pharmaceutical building blocks. However, their high lattice energy combined with the hydrogen-bonding capability of the ammonium chloride moiety makes them aggressively hygroscopic. In high-humidity environments (>45% RH), these salts can transition from free-flowing powders to deliquescent pastes within minutes. This guide provides field-proven protocols to mitigate moisture uptake, ensure accurate stoichiometry, and preserve material integrity.

Module 1: Physical Handling & Weighing

Issue: “The solid turns sticky or turns into a paste on the balance pan, making accurate weighing impossible.”

The Science of the Problem

The primary failure mode here is kinetic moisture uptake . The rate of water adsorption onto the crystal lattice surface often exceeds the speed of a standard weighing operation. When you weigh "directly" (taring a boat and adding solid), the mass increases continuously as you watch, rendering the reading invalid.

Protocol: Weighing by Difference (The Closed-Loop System)

Do not use open weigh boats. Use the Weighing by Difference technique. This is a self-validating method because the mass lost by the source container must equal the mass delivered to the reaction, regardless of how much water the delivered solid absorbs after it leaves the container.

Step-by-Step Workflow:

  • Prepare: Dry a glass weighing bottle (with a ground-glass stopper) in an oven. Cool it in a desiccator.

  • Fill: Add your ACH-HCl salt to the weighing bottle inside a glovebox or dry bag if possible. Close the stopper tightly.

  • Initial Weigh (

    
    ):  Place the closed bottle on the analytical balance. Record the mass.
    
  • Transfer: Remove the bottle, take it to your reaction vessel, open it, and pour/spatula the approximate amount needed into the reactor. Immediately recap the bottle.

  • Final Weigh (

    
    ):  Return the closed bottle to the balance. Record the mass.
    
  • Calculate: Mass Delivered =

    
    .
    

Note: Even if the solid in the reactor absorbs water immediately, the mass you recorded as "delivered" is the dry mass (or the mass at the specific hydration state inside the bottle).

WeighingByDifference Start Start: Sealed Weighing Bottle (Contains Solid) Weigh1 Weigh Closed Bottle (Mass A) Start->Weigh1 Transfer Open & Transfer Solid to Reactor Weigh1->Transfer Remove from balance Recap Immediately Recap Bottle Transfer->Recap Minimize exposure Weigh2 Weigh Closed Bottle (Mass B) Recap->Weigh2 Return to balance Calc Calculate Mass: A - B = Delivered Weigh2->Calc

Figure 1: The "Weighing by Difference" workflow ensures that atmospheric moisture absorption during transfer does not corrupt the mass measurement.

Module 2: Drying & Storage

Issue: “My material is already clumped. How do I dry it without decomposing it?”

The Science of the Problem

Aminocyclohexyl salts can undergo hydrolysis or Hofmann elimination if heated excessively, especially in the presence of moisture. Furthermore, many cyclohexane derivatives have lower melting points than their aromatic counterparts. Heating a wet salt above its melting point can cause it to fuse into a glass-like puck that traps water internally.

Protocol: Vacuum Drying with Chemical Desiccants

Standard convection ovens are insufficient. You must lower the partial pressure of water vapor using a vacuum and a chemical trap.

Equipment:

  • Vacuum Oven (set to 40–50°C initially).

  • Desiccant tray containing

    
     (Phosphorus Pentoxide) or KOH pellets placed inside the oven (but separate from the sample).
    

Procedure:

  • Check MP: Confirm the melting point of your specific salt. Set the oven temperature at least 20°C below this point.

  • Surface Area: Spread the salt thinly on a watch glass. If it is a hard lump, gently break it mechanically before drying.

  • The Trap: Place a tray of

    
     in the bottom of the oven. This chemically binds the water vapor pulled from the salt, preventing back-diffusion when the pump cycles.
    
  • Cycle: Pull vacuum (<10 mbar). Hold for 12–24 hours.

  • Cooling: Critical Step. Do not vent the oven with ambient air while the sample is hot. Cool to room temperature under vacuum, then vent with dry Nitrogen or Argon.

Module 3: Analytical Integrity (Stoichiometry)

Issue: “My reaction yield is low, or I have unreacted starting material, even though I calculated the equivalents correctly.”

The Science of the Problem

If your salt contains 10% water by weight and you calculate the Molecular Weight (MW) based on the anhydrous form, you are under-loading the reagent by 10%. This is the most common cause of "failed" reactions with hygroscopic salts.

Data Comparison: Water Determination Methods

MethodSuitability for Amine HCl SaltsProsCons
Karl Fischer (KF) High (Gold Standard) Quantifies water specifically; high accuracy (ppm level).Consumes sample; requires KF titrator.[1]
TGA (Thermogravimetric) MediumShows weight loss profile; distinguishes volatiles.Can confuse water loss with HCl loss or decomposition.
NMR (

Shake)
LowQualitative check only.Hard to quantify exact % water; peak overlap common.
LOD (Loss on Drying) MediumSimple.Requires large sample; assumes all weight loss is water.
Protocol: Molecular Weight Correction

Before setting up a sensitive reaction (e.g., coupling, alkylation), determine the water content via Karl Fischer titration.

Formula for Corrected MW:



Example:

  • 
     g/mol 
    
  • KF Water Content = 5.0%

  • 
     g/mol 
    

Use


 g/mol  for your stoichiometry calculations.
Module 4: Reaction Setup & Solvent Selection

Issue: “The salt won’t dissolve in my anhydrous solvent, or it gums up.”

Troubleshooting Guide

Aminocyclohexyl HCl salts are polar. They struggle to dissolve in non-polar solvents (DCM, Toluene) and can form gums if trace water is present.

Decision Tree: Reaction Setup

ReactionSetup CheckSolubility Check Solubility in Target Solvent Soluble Soluble? CheckSolubility->Soluble YesSoluble Proceed with Reaction (Use Corrected MW) Soluble->YesSoluble Yes NoSoluble Insoluble / Gums up Soluble->NoSoluble No Strategy1 Strategy A: Switch Solvent (MeOH, EtOH, DMF) NoSoluble->Strategy1 Strategy2 Strategy B: Free Base the Salt (Extract into organic) NoSoluble->Strategy2 ActionBase Partition: DCM / NaOH(aq) Dry Organic Layer -> Evaporate Strategy2->ActionBase

Figure 2: Decision logic for handling solubility issues with amine salts.

The "Free Base" Strategy: If the HCl salt is too difficult to handle or insoluble, convert it to the free base in situ or prior to reaction:

  • Dissolve/suspend the salt in water.

  • Basify with 1M NaOH or

    
     (pH > 10).
    
  • Extract into DCM or Ethyl Acetate.

  • Dry the organic layer (

    
    ), filter, and concentrate.
    
  • Warning: Aminocyclohexyl free bases can be volatile and absorb

    
     from air to form carbamates. Use immediately.
    
References
  • BenchChem. (2025).[2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from BenchChem Technical Support.

  • Michigan Technological University. (n.d.). Weighing by Difference. Department of Chemistry. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2025). Karl Fischer Titration Tips: Water Content Measurement. Retrieved from

  • Org. Synth. (2004). Preparation of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl))hydantoin. Organic Syntheses, Coll. Vol. 10, p.170. (Demonstrates vacuum drying protocols for amine salts).

  • Actylis Lab Solutions. (2025). Karl Fischer Reagent for Moisture Analysis.[3] Retrieved from

Sources

Optimization

Removing triphenylphosphine oxide after functionalizing amino alcohols

Topic: Post-Functionalization Purification of Amino Alcohols Ticket Type: Technical Guide & Troubleshooting Status: Active Last Updated: 2025-05-20[1][2] Introduction: The "Ghost" of the Reaction Triphenylphosphine oxide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Functionalization Purification of Amino Alcohols

Ticket Type: Technical Guide & Troubleshooting Status: Active Last Updated: 2025-05-20[1][2]

Introduction: The "Ghost" of the Reaction

Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of Wittig, Staudinger, Appel, and Mitsunobu reactions. In the context of amino alcohol functionalization (e.g., converting alcohols to amines via Mitsunobu), TPPO removal is particularly challenging because:

  • Polarity Overlap: Amino alcohols often share similar polarity profiles with TPPO, causing co-elution on silica gel.

  • Solubility: Both species are often soluble in polar organic solvents (DCM, MeOH, THF).

  • Hydrogen Bonding: Amino alcohols can form H-bonds with TPPO, interfering with crystallization.

This guide prioritizes non-chromatographic methods (Extraction and Complexation) which are scalable and cost-effective, followed by chromatographic strategies.

Method A: The "Acid-Base Swing" (Liquid-Liquid Extraction)

Best For: Amino alcohols that are acid-stable and lipophilic in their neutral state. Principle: Exploits the basicity of the amino group. TPPO is neutral; the amino alcohol can be reversibly ionized to become water-soluble, leaving TPPO in the organic layer.

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Et₂O or Toluene ). Avoid DCM if possible (emulsion risk).

  • Acidification: Add dilute aqueous acid (e.g., 1M HCl or 10% H₂SO₄) until the aqueous layer is pH < 2.

    • Mechanism:[3][4][5][6][7] The amino alcohol protonates (

      
      ), migrating to the aqueous phase. TPPO remains in the organic phase.
      
  • Wash: Separate layers. Wash the aqueous layer 2–3 times with fresh organic solvent (Et₂O/Toluene) to remove residual TPPO.

  • Basification: Cool the aqueous layer on ice. Slowly add base (e.g., 6M NaOH or saturated NaHCO₃) until pH > 10.

    • Mechanism:[3][4][5][6][7] The amine deprotonates, becoming lipophilic again.

  • Extraction: Extract the aqueous layer with your desired organic solvent (DCM or EtOAc).

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Visualization: The Acid-Base Swing Workflow

AcidBaseExtraction Start Crude Mixture (Amino Alcohol + TPPO) AcidStep Add Dilute Acid (HCl) Partition Start->AcidStep OrgLayer1 Organic Layer (Contains TPPO) AcidStep->OrgLayer1 AqLayer1 Aqueous Layer (Contains Amine Salt) AcidStep->AqLayer1 Discard Discard Organic (TPPO Waste) OrgLayer1->Discard WashStep Wash with Et2O/Toluene AqLayer1->WashStep Basify Basify (NaOH/NaHCO3) pH > 10 WashStep->Basify ExtractFinal Extract with DCM/EtOAc Basify->ExtractFinal FinalProduct Pure Amino Alcohol ExtractFinal->FinalProduct

Caption: Logical flow for separating basic amines from neutral TPPO using pH manipulation.

Method B: Metal Salt Complexation (Precipitation)

Best For: Acid-sensitive substrates or when the "Acid-Base Swing" fails (e.g., water-soluble amines). Principle: TPPO acts as a strong Lewis base (via the Oxygen) and coordinates with metal salts (MgCl₂ or ZnCl₂) to form insoluble complexes that can be filtered off.[1][8]

Selection Matrix: Which Metal?
FeatureMagnesium Chloride (MgCl₂) Zinc Chloride (ZnCl₂)
Primary Reference Ferguson et al. (JOC 2006) [1]Batesky et al. (JOC 2017) [2]
Best Solvents Non-polar (Toluene, Ether)Polar (Ethanol, EtOAc, THF)
Mechanism Forms insoluble precipitateForms ZnCl₂(TPPO)₂ complex
Amino Alcohol Risk Low (Mg binds O preferentially)Moderate (Zn can bind amines; test small scale)
Efficiency High (in non-polar media)High (even in polar media)
Protocol 1: The ZnCl₂ Method (Polar Solvents)

Ideal for amino alcohols soluble in Ethanol/EtOAc.

  • Preparation: Dissolve crude mixture in Ethanol or EtOAc.

  • Reagent: Prepare a solution of ZnCl₂ (approx. 2–3 equivalents relative to expected TPPO) in the same solvent.

  • Complexation: Add ZnCl₂ solution to the crude mixture. Stir vigorously at room temperature for 1–2 hours.

    • Observation: A white precipitate ZnCl₂(TPPO)₂ should form.[1][4][9]

  • Filtration: Filter through a sintered glass funnel or Celite pad.

  • Workup: Concentrate the filtrate. If necessary, wash the residue with water/brine to remove excess ZnCl₂ (if your product is water-insoluble).

Protocol 2: The MgCl₂ Method (Non-Polar Solvents)

Ideal if your product is soluble in Toluene but TPPO needs to crash out.

  • Solvent Swap: Dissolve crude in Toluene (or DCM/Ether if Toluene is too high boiling).

  • Addition: Add anhydrous MgCl₂ (2 equivalents).

  • Reflux (Optional but recommended): Gently heat to reflux for 1 hour, then cool to room temperature.

    • Note: Heating helps break TPPO-Product H-bonds and drives the thermodynamic Mg-TPPO complex formation.

  • Filtration: Filter the solid Mg-TPPO complex.

Method C: Chromatographic Strategies

Best For: Final polishing or when extraction/complexation yields <95% purity.

The "Non-Polar Flush" Technique

TPPO is moderately polar but often "tails" on silica.

  • Load: Load crude onto the column using a minimal amount of DCM.

  • Flush: Elute with 10-20% Acetone in Hexane (or Et₂O in Hexane) first.

    • Why: TPPO has surprisingly low solubility in Hexane/Ether but moves slightly in Acetone/Hexane mixtures, often eluting before highly polar amino alcohols.

  • Elute Product: Switch to a polar mobile phase (e.g., DCM:MeOH:NH₄OH) to elute the amino alcohol.

Troubleshooting & FAQs

Q1: My amino alcohol is water-soluble. The Acid-Base extraction (Method A) washed my product away.

Solution: Do not use Method A. Use Method B (ZnCl₂) in Ethanol. Since the Zn-TPPO complex precipitates, you filter it out, and your water-soluble amine remains in the Ethanol filtrate.

Q2: I used ZnCl₂, but my product co-precipitated.

Cause: Your amino alcohol might be acting as a bidentate ligand (chelating the Zinc). Solution:

  • Switch to MgCl₂ (Method B2) in Toluene (Mg is less "soft" than Zn and binds O > N).

  • Or, use Calcium Bromide (CaBr₂) in THF, which is highly effective for removing TPPO from ethereal solvents [3].[8][10]

Q3: I cannot use metal salts (regulatory limits on heavy metals).

Solution: Use Resin Capture .

  • Protocol: Dissolve crude in DCM. Add Polymer-Supported Triphenylphosphine (PS-TPP) before the reaction if possible, or use Methyl Iodide post-reaction to alkylate the TPPO (forming a phosphonium salt) which precipitates, though this may alkylate your amine.

  • Better Alternative: Use SCX-2 (Strong Cation Exchange) cartridges. Load crude (amine binds to resin). Wash with MeOH (TPPO washes away). Elute amine with NH₃/MeOH.

Q4: Can I just use Hexane to precipitate it?

Answer: You can try, but it's rarely 100% effective for amino alcohols. Amino alcohols often act as "cosolvents" or emulsifiers, keeping TPPO in solution. Metal complexation is chemically superior to simple solubility precipitation.

Visual Summary: Method Selection Logic

MethodSelection Start Start: Amino Alcohol + TPPO Q_AcidStable Is Product Acid Stable? Start->Q_AcidStable MethodA Method A: Acid-Base Extraction (High Purity, Scalable) Q_AcidStable->MethodA Yes Q_WaterSoluble Is Product Water Soluble? Q_AcidStable->Q_WaterSoluble No Q_Chelator Is Product a Strong Chelator? (e.g., Diamine) Q_WaterSoluble->Q_Chelator No Method_SCX Method C: SCX-2 Resin (Ion Exchange) Q_WaterSoluble->Method_SCX Yes MethodB_Zn Method B1: ZnCl2 Complexation (Solvent: EtOH/EtOAc) Q_Chelator->MethodB_Zn No MethodB_Mg Method B2: MgCl2 Complexation (Solvent: Toluene) Q_Chelator->MethodB_Mg Yes

Caption: Decision tree for selecting the optimal TPPO removal strategy based on substrate properties.

References

  • Ferguson, D. C., et al. (2006). "Efficient Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Magnesium Chloride." The Journal of Organic Chemistry, 71(20), 7893–7896.

  • Batesky, D. C., et al. (2017).[11] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Hergueta, A. R. (2022).[10] "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development, 26(6), 1845–1853.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Aminocyclohexyl Derivatives in Non-Polar Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility of aminocyclohexyl derivatives in non-polar solvents. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Solubility Challenge: The "Why"

Aminocyclohexyl derivatives present a unique solubility challenge due to their amphipathic nature. The non-polar cyclohexane ring prefers lipophilic environments, while the primary, secondary, or tertiary amine group is polar and capable of forming strong hydrogen bonds.[1][2] This dichotomy is the primary reason for their often-poor solubility in non-polar solvents like hexane, toluene, or dichloromethane.

In a non-polar solvent, the aminocyclohexyl derivative molecules have a tendency to self-associate. The polar amine groups will interact with each other through hydrogen bonding, creating a microenvironment that is more stable than interacting with the surrounding non-polar solvent molecules.[3][4] This self-association effectively reduces the number of solute molecules available to be solvated by the non-polar solvent, leading to low solubility.

dot

Troubleshooting_Workflow Start Low Solubility Observed in Non-Polar Solvent SolidState Characterize Solid State (PXRD, DSC) Start->SolidState Polymorph Is it a known, stable polymorph? SolidState->Polymorph SolventScreen Systematic Solvent Screening Polymorph->SolventScreen Yes Derivatize Consider Structural Modification Polymorph->Derivatize No (Amorphous or Unstable Form) SolubilityFound Acceptable Solubility Found? SolventScreen->SolubilityFound CoSolvent Optimize with Co-solvents SolubilityFound->CoSolvent No Success Problem Solved SolubilityFound->Success Yes CoSolvent->Success Derivatize->Success

Caption: A logical workflow for troubleshooting solubility.

Section 4: In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening

Objective: To identify the most promising non-polar solvent or solvent class for your aminocyclohexyl derivative.

Protocol:

  • Solvent Selection: Choose a range of non-polar solvents with varying properties (e.g., aliphatic hydrocarbons like hexane, aromatic hydrocarbons like toluene, and halogenated solvents like dichloromethane). [3]2. Sample Preparation: In separate small vials, add a pre-weighed amount of your compound (e.g., 1-5 mg).

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to each vial.

  • Equilibration: Agitate the vials at a constant temperature for a set period (a preliminary test can determine the time to reach saturation). [5]5. Observation: Visually inspect for dissolution.

  • Incremental Addition: If the compound dissolves, add more solute until a saturated solution is obtained. If it does not dissolve, incrementally add more solvent.

  • Quantification (Optional but Recommended): For the most promising solvents, perform a quantitative analysis. After equilibration, filter or centrifuge the solution to remove undissolved solids. Analyze the concentration of the supernatant using a suitable technique like HPLC. [2]

Guide 2: Structural Modification for Enhanced Lipophilicity

Objective: To chemically modify the aminocyclohexyl derivative to reduce its polarity and improve solubility in non-polar solvents.

Rationale: The polarity of the amine group is a major contributor to poor solubility. Derivatization can mask this polarity. [6][7] Strategies:

  • N-Alkylation/N-Arylation: Introducing larger, non-polar alkyl or aryl groups on the nitrogen atom can sterically shield the amine's lone pair and reduce its hydrogen bonding capacity.

  • Acylation: Converting the amine to an amide can significantly decrease its basicity and polarity.

  • Boc Protection: Introducing a tert-Butoxycarbonyl (Boc) group is a common strategy in synthesis to temporarily mask the amine's polarity.

Protocol (General Example - N-Acetylation):

  • Dissolve the aminocyclohexyl derivative in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to scavenge the acid byproduct.

  • Slowly add an acetylating agent (e.g., acetic anhydride or acetyl chloride) at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the resulting amide by column chromatography or recrystallization.

  • Confirm the structure of the derivatized product by spectroscopic methods (NMR, IR, MS).

  • Test the solubility of the new derivative using the protocol in Guide 1.

Guide 3: Co-solvent Systems

Objective: To improve the solubility of the aminocyclohexyl derivative by using a mixture of solvents.

Rationale: A small amount of a slightly more polar "co-solvent" can disrupt the self-association of the solute molecules, allowing the bulk non-polar solvent to solvate them more effectively. [8][9] Protocol:

  • Primary Solvent Selection: Choose the best-performing non-polar solvent from your initial screening.

  • Co-solvent Selection: Select a co-solvent that is miscible with the primary solvent but has a slightly higher polarity (e.g., diethyl ether, ethyl acetate, or isopropanol). [10][11]3. Titration: Prepare a saturated solution of your compound in the primary non-polar solvent.

  • Incrementally add small volumes of the co-solvent, observing for any increase in the amount of dissolved solute.

  • Optimization: Experiment with different ratios of the primary solvent and co-solvent to find the optimal mixture that provides the desired solubility without significantly altering the overall non-polar character of the system.

Section 5: Advanced Characterization: When to Dig Deeper

If you observe inconsistent solubility results or if your compound precipitates unexpectedly, it may be due to its solid-state properties. [12]

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of your compound. [13]Different polymorphs can have vastly different solubilities. [14]PXRD can also distinguish between a crystalline and an amorphous solid. Amorphous solids are generally more soluble but less stable. [15]* Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point, detect phase transitions between polymorphs, and assess the crystallinity of your material. [16] A combination of PXRD and DSC provides a comprehensive picture of the solid-state chemistry of your aminocyclohexyl derivative, which is crucial for understanding and troubleshooting its solubility behavior. [15][13]

Section 6: Data Summary

The following table provides a qualitative summary of the solubility of representative aminocyclohexyl derivatives based on available data.

CompoundSolvent ClassExample SolventsQualitative SolubilityReference(s)
N-Cyclohexyl-N'-phenyl-p-phenylenediamineAromaticTolueneSoluble[5]
Polar AproticAcetoneVery Soluble[5]
WaterWaterVery Poorly Soluble[5][17]
2-Amino-N-cyclohexyl-N-methylbenzylaminePolar ProticEthanolSoluble[1]
Polar ProticMethanolSlightly Soluble[1]
HalogenatedChloroformSoluble[1]
Polar AproticDMSOSoluble / Slightly Soluble[1]
WaterWaterDifficult to dissolve[1]
4-Iodocyclohexanamine (Predicted)Non-polar AliphaticHexaneLow to negligible[2]
HalogenatedDichloromethaneModerate[2]
Polar AproticDMSOVery high[2]

Section 7: References

  • Amines salts are soluble in water but insoluble in organic solvent.This i.. (2025, March 31). Filo. Retrieved February 25, 2026, from [Link]

  • XRD/DSC Analysis. (n.d.). CD Formulation. Retrieved February 25, 2026, from [Link]

  • Simultaneous XRD-DSC identifies correct drug-polymer solubility and miscibility for enantiotropic solid forms. (2024, October 18). PubMed. Retrieved February 25, 2026, from [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). H&M Analytical Services. Retrieved February 25, 2026, from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. Retrieved February 25, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online. Retrieved February 25, 2026, from [Link]

  • Development of systematic procedures for the evaluation of solvent selection at an early stage in pharmaceutical processes. (n.d.). Retrieved February 25, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 25, 2026, from [Link]

  • Monosubstituted Cylcohexanes. (n.d.). Lumen Learning. Retrieved February 25, 2026, from [Link]

  • Co-solvent pump. (n.d.). Separeco. Retrieved February 25, 2026, from [Link]

  • Solubility of Amines. (n.d.). Retrieved February 25, 2026, from [Link]

  • Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). PMC. Retrieved February 25, 2026, from [Link]

  • 4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Retrieved February 25, 2026, from [Link]

  • Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. (2022, April 15). LCGC International. Retrieved February 25, 2026, from [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

  • Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved February 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Oxidative Stability of ((1R,3R)-3-Aminocyclohexyl)methanol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ((1R,3R)-3-Aminocyclohexyl)methanol. This guide provides in-depth answers to frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ((1R,3R)-3-Aminocyclohexyl)methanol. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this chiral building block under oxidative conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and mitigate potential degradation, ensuring the integrity of your research and development programs.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental aspects of ((1R,3R)-3-Aminocyclohexyl)methanol and its susceptibility to oxidation.

Q1: What is ((1R,3R)-3-Aminocyclohexyl)methanol and why is its oxidative stability a concern?

((1R,3R)-3-Aminocyclohexyl)methanol is a chiral synthetic building block featuring a cyclohexane core with a primary amine and a primary alcohol (hydroxymethyl) group in a specific stereochemical arrangement.[1] Its rigid structure and versatile functional groups make it valuable in the synthesis of complex, pharmacologically active molecules.[2][3]

The stability of this intermediate is critical because degradation can lead to the formation of impurities. These impurities can negatively impact the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). Oxidation is a common degradation pathway for pharmaceuticals, often initiated by exposure to atmospheric oxygen, reactive oxygen species (ROS) from excipients, or residual catalysts.[4][5] Understanding its oxidative stability is a regulatory expectation and a cornerstone of robust drug development.[6][7]

Q2: Which functional groups in ((1R,3R)-3-Aminocyclohexyl)methanol are susceptible to oxidation?

The molecule has two primary sites vulnerable to oxidative attack: the primary amine (-NH₂) and the primary alcohol (-CH₂OH) . Both are electron-rich and can react with common oxidants.[6][8]

Caption: Key oxidative "hot spots" on the ((1R,3R)-3-Aminocyclohexyl)methanol molecule.

Q3: What are the most common oxidative conditions encountered during drug development?

Oxidative stress can be introduced intentionally during forced degradation studies or unintentionally through various sources:

  • Forced Degradation: Deliberate exposure to agents like hydrogen peroxide (H₂O₂), radical initiators (e.g., AIBN), or strong oxidants like potassium permanganate (KMnO₄) to predict degradation pathways.[6][9][10]

  • Excipient Impurities: Peroxides are common impurities in pharmaceutical excipients (e.g., polysorbates) and can initiate degradation.[5][11]

  • Atmospheric Oxygen: Autoxidation can occur upon exposure to air, especially when catalyzed by light or trace metal ions.[12]

  • Manufacturing & Storage: Conditions such as heat, light, and the presence of metal catalysts from equipment can accelerate oxidative processes.[11]

Q4: What are the likely oxidative degradation products of ((1R,3R)-3-Aminocyclohexyl)methanol?

Based on the functional groups, several degradation products are plausible. Oxidation of the primary alcohol typically proceeds in two steps, while the amine oxidation is more complex.

  • Alcohol Oxidation:

    • Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, ((1R,3R)-3-aminocyclohexane)-1-carbaldehyde.

    • Carboxylic Acid: Further oxidation of the aldehyde yields (1R,3R)-3-aminocyclohexane-1-carboxylic acid.[13]

  • Amine Oxidation:

    • The primary amine can be oxidized to nitroso (-NO) or nitro (-NO₂) compounds.

    • Deamination, or removal of the amino group, can also occur, potentially leading to a cyclohexanone or cyclohexanol derivative.[14][15]

  • Combined Oxidation: It is also possible for both functional groups to be oxidized, leading to a variety of keto-acids, amino-aldehydes, and other multifunctional degradants.

Degradation_Pathway cluster_alcohol Alcohol Oxidation cluster_amine Amine Oxidation Parent ((1R,3R)-3-Aminocyclohexyl)methanol Aldehyde Corresponding Aldehyde Parent->Aldehyde [O] N_Oxide N-Oxide / Nitroso / Nitro Derivatives Parent->N_Oxide [O] Deamination Deamination Products (e.g., Ketone) Parent->Deamination [O] Acid Corresponding Carboxylic Acid Aldehyde->Acid Further Oxidation

Caption: Potential oxidative degradation pathways for ((1R,3R)-3-Aminocyclohexyl)methanol.

Section 2: Troubleshooting Guide

This section provides practical advice for specific experimental issues you may encounter.

Q5: I'm observing new, unidentified peaks in my HPLC analysis after storing my compound in solution. Could this be oxidation?

Yes, this is a classic sign of degradation. Oxidative degradation products are often more polar than the parent compound due to the introduction of oxygen-containing functional groups (e.g., -CHO, -COOH, N-O).

Troubleshooting Steps:

  • Check Polarity: On a reverse-phase HPLC column, degradant peaks will typically have shorter retention times than the parent peak.

  • Sparging: Prepare a fresh solution of your compound in a de-gassed solvent (sparged with nitrogen or argon) and store it under an inert atmosphere. If the formation of new peaks is significantly reduced, atmospheric oxygen is a likely culprit.

  • Control Storage: Store a parallel sample protected from light in an amber vial to rule out photolytic degradation, which can sometimes produce similar analytical signatures.[6]

Q6: My mass spectrometry data shows peaks at [M+14] and [M+16]. What do these suggest?

These mass shifts are highly indicative of specific oxidative transformations.

Mass ShiftPlausible TransformationRationale
[M-1] Aldehyde formationLoss of 2 hydrogens (-2 Da) and gain of 1 oxygen (+16 Da) = +14 Da. Correction: This should be M+14 relative to the starting alcohol, but M-2 relative to the parent ion if fragmentation occurs. Let's re-evaluate. Alcohol to Aldehyde is loss of 2H, so M-2. Alcohol to Carboxylic acid is loss of 2H and gain of O, so M+14. Let's correct the table.
[M+14] Carboxylic Acid FormationLoss of two hydrogens from the -CH₂OH group and addition of one oxygen atom results in a net mass change of +14 Da (O - 2H = 16 - 2).
[M+16] N-Oxide or Hydroxylamine FormationAddition of a single oxygen atom to the primary amine nitrogen results in a mass increase of 16 Da.
[M+30] Nitro FormationReplacement of two hydrogens on the amine with two oxygens results in a net mass change of +30 Da (2O - 2H = 32 - 2).

Actionable Insight: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the degradant peaks and support these hypotheses.[16]

Q7: How do I design a robust forced degradation study to specifically investigate oxidative stability?

A forced degradation or "stress testing" study is essential for understanding a molecule's intrinsic stability.[17][18]

Key Principles:

  • Targeted Degradation: Aim for 10-20% degradation of the parent compound. Over-stressing can lead to secondary degradants not relevant to real-world stability.[19]

  • Controls are Critical: Always run a control sample (drug substance in the same solvent, at the same temperature, for the same duration, but without the oxidant) to ensure observed degradation is due to the stressor.

  • Mass Balance: The sum of the parent compound and all degradation products should account for close to 100% of the initial material, demonstrating that all significant degradants are being detected.[6]

A recommended starting point is outlined in the protocol below.

Section 3: Protocols & Methodologies

Protocol 1: Forced Oxidation Study Using Hydrogen Peroxide (H₂O₂)

This protocol describes a standard method for inducing oxidative stress.

Materials:

  • ((1R,3R)-3-Aminocyclohexyl)methanol

  • High-purity water or a suitable organic solvent (e.g., acetonitrile)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Control Sample: Transfer an aliquot of the stock solution to an HPLC vial. This is your T=0 and control sample.

  • Stress Sample Preparation: In a separate flask, add a known volume of the stock solution. Add a small volume of 3% H₂O₂ (diluted from 30% stock). A common starting point is to have a final H₂O₂ concentration of 3%.

  • Incubation: Store the stress sample and a control sample (without H₂O₂) at room temperature, protected from light.

  • Time Point Sampling: Withdraw aliquots from the stressed sample at various time points (e.g., 2, 4, 8, 24 hours). Quench any remaining H₂O₂ by adding a small amount of an antioxidant solution like sodium bisulfite or catalase, if necessary for the analytical method.

  • Analysis: Analyze the T=0, control, and stressed samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Analytical Workflow for Degradant Identification

Workflow cluster_exp Experiment cluster_sep Separation cluster_id Identification Prep Prepare & Stress Sample (Protocol 1) HPLC HPLC-UV Analysis Prep->HPLC Control Prepare Control Sample Control->HPLC Quant Quantify Degradation (Peak Area %) HPLC->Quant LCMS LC-MS/MS Analysis HPLC->LCMS MassBal Calculate Mass Balance Quant->MassBal Struct Propose Structures (from MS/MS fragments) LCMS->Struct

Caption: A typical experimental workflow for a forced oxidative degradation study.

Section 4: Data Interpretation & Mitigation

Q8: How can I prevent or minimize oxidative degradation during my experiments and long-term storage?

Mitigation strategies focus on controlling the factors that initiate and propagate oxidation.

  • Inert Atmosphere: For sensitive materials, handle and store them under an inert gas like nitrogen or argon to displace oxygen.[12]

  • Control of pH: The rate of oxidation can be pH-dependent. Buffering solutions to an optimal pH where the compound is most stable can be an effective strategy.[12]

  • Use of Antioxidants: In formulated products, antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be added to scavenge free radicals.[11]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[11]

  • Purified Solvents & Excipients: Use high-purity solvents and screen excipients for peroxide content to minimize exposure to reactive impurities.[5]

  • Storage Conditions: Store the material at recommended temperatures (often cold) and protected from light to minimize sources of energy that can initiate oxidation.

By understanding the inherent liabilities of the ((1R,3R)-3-Aminocyclohexyl)methanol structure and employing systematic, well-controlled experimental designs, you can successfully navigate the challenges of oxidative degradation.

References

  • Vertex AI Search. (n.d.). Oxidation for Pharmaceutical Intermediates.
  • ECHEMI. (n.d.). What are the pharmaceutical applications of oxidizing and reducing agents?
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • (2025, May 16). What Are Oxidizers and Why Are They Essential in Industrial Chemistry?
  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022, February 7). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharma Excipients.
  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation.
  • Scribd. (n.d.). Oxidation Degradation in Pharmaceuticals.
  • PMC. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
  • ACS Omega. (2026, February 4). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). Ehrlich amino acid degradation pathway and its derivatives.
  • BenchChem. (2025). Technical Support Center: Identifying Degradation Products of Investigational Drugs.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • IJNRD. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review.
  • (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of ((1S,3R)-3-aminocyclopentyl)methanol.
  • BenchChem. (2025). Technical Guide: ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis.
  • PubChem. (n.d.). ((1R,3R)-3-Aminocyclohexyl)methanol.
  • MilliporeSigma. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation.
  • chemeurope.com. (n.d.). Oxidation of primary alcohols to carboxylic acids.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to X-ray Crystallography of 3-Aminocyclohexylmethanol Derivative Salts

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Solid-state characterization, absolute configuration determination, and salt selection strategy....

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Solid-state characterization, absolute configuration determination, and salt selection strategy.

Executive Summary: The Stereochemical Challenge

In the landscape of fragment-based drug discovery, 3-aminocyclohexylmethanol (ACHM) serves as a critical chiral scaffold. Its bifunctional nature (amine and alcohol handles) makes it an ideal building block for HIV protease inhibitors, mPGES-1 inhibitors, and novel analgesics. However, the molecule presents a significant challenge: it possesses two chiral centers, leading to four potential stereoisomers (cis-1,3 and trans-1,3 variants).

This guide compares the crystallographic performance of ACHM derivative salts (specifically chiral resolving salts like Tartrates and Mandelates) against standard mineral acid salts (Hydrochlorides) and alternative characterization methods. We demonstrate why Single Crystal X-ray Diffraction (SCXRD) of specific derivative salts remains the "Gold Standard" for establishing absolute configuration and ensuring distinct solid-state stability.

Comparative Analysis: Salt Forms & Characterization Methods

Product Performance: Selecting the Optimal Salt Form[1][2]

When developing ACHM derivatives, the choice of counter-ion dictates not just solubility, but the ability to resolve enantiomers and obtain high-quality crystals for X-ray analysis.

FeatureStandard HCl Salt Tartrate/Mandelate Derivatives (Recommended)Free Base
Crystallizability Moderate. Often forms fine needles or hygroscopic solids due to high lattice energy but poor directional packing.High. Organic counter-ions provide additional H-bond donors/acceptors, promoting robust 3D networks suitable for X-ray.Low. Often an oil or waxy solid at room temperature; difficult to crystallize.
Chiral Resolution None. Achiral counter-ion cannot separate enantiomers without chiral chromatography.Excellent. Forms diastereomeric salts with distinct solubility profiles, allowing resolution via fractional crystallization.N/A. Requires chiral HPLC.
Hygroscopicity High. Susceptible to moisture uptake, complicating solid-state handling.Low to Moderate. Larger hydrophobic bulk of organic anions (e.g., Mandelate) often reduces water sorption.Variable. often unstable to oxidation.
X-ray Utility Good for connectivity. Heavy atom (Cl) helps phasing, but crystals may disorder.Superior for Absolute Config. Oxygen-rich lattices reduce disorder; chiral anion acts as an internal reference.Poor. Lack of heavy atoms makes absolute config determination (Flack parameter) difficult.
Methodological Comparison: SCXRD vs. Alternatives

Why invest in growing single crystals? While NMR and XRPD are faster, they lack the definitive authority required for regulatory submission regarding absolute stereochemistry.

  • SCXRD (The Product): Provides direct visualization of the (1S,3S) vs (1R,3R) configuration using anomalous dispersion (Friedel pairs). It is the only method that yields a self-validating 3D model.

  • NMR (Mosher's Method): Requires derivatization with chiral shift reagents. It is indirect and prone to interpretation errors if conformational flexibility is high (common in cyclohexane rings).

  • XRPD (Powder Diffraction): Excellent for polymorph screening ("fingerprinting") but cannot determine absolute configuration ab initio for light-atom structures without a known reference.

Technical Deep Dive: The Crystallographic Advantage

The Role of Anomalous Dispersion

For ACHM derivatives, determining the absolute configuration is critical. In the absence of heavy atoms, this is challenging. By forming a salt with a heavier counter-ion (like a bromobenzoate derivative) or relying on the oxygen/nitrogen anomalous signal using Cu-K


 radiation, researchers can calculate the Flack Parameter .
  • Flack x ≈ 0.0: Correct absolute structure.

  • Flack x ≈ 1.0: Inverted structure (wrong enantiomer).

  • Flack x ≈ 0.5: Racemic twin or ambiguous data.

Hydrogen Bonding Networks

ACHM salts crystallize in complex networks driven by the interaction between the ammonium proton (


) and the hydroxyl group (

).
  • In HCl salts: The chloride ion acts as a spherical acceptor, often leading to simple chain structures.

  • In Tartrate salts: The dicarboxylate anion bridges multiple ACHM cations, locking the cyclohexane ring into a rigid chair conformation. This rigidity reduces thermal disorder (

    
    ) in the crystal lattice, yielding higher resolution diffraction data.
    

Strategic Workflows (Visualized)

Salt Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate salt form based on the stage of development and specific physicochemical needs.

SaltSelection Start Start: ACHM Derivative Characterization Goal Define Primary Goal Start->Goal Resolution Chiral Resolution (Enantiomer Separation) Goal->Resolution Bioavail Bioavailability/Solubility Goal->Bioavail Config Absolute Configuration (X-ray) Goal->Config AcidSelect Screen Chiral Acids (Tartaric, Mandelic, DBTA) Resolution->AcidSelect Screen Screen Pharmaceutically Acceptable Counter-ions Bioavail->Screen Heavy Need Heavy Atom? Config->Heavy Cryst Fractional Crystallization AcidSelect->Cryst Success Diastereomeric Salt (High Purity) Cryst->Success SCXRD SCXRD Analysis (Flack Parameter) Success->SCXRD HCl Try HCl / Mesylate (High Solubility) Screen->HCl Heavy->Success No (Cu source) Deriv Synthesize p-Bromobenzoate or HBr Salt Heavy->Deriv Yes (Mo source) Deriv->SCXRD

Figure 1: Decision tree for selecting the optimal ACHM salt form based on research objectives (Resolution vs. Solubility vs. Structure Determination).

Experimental Crystallization Workflow

The following diagram outlines the specific protocol for growing diffraction-quality crystals of amino-alcohol salts.

Crystallization Prep 1. Salt Formation Stoichiometric mixing (1:1) in MeOH or EtOH Filter 2. Filtration Remove insoluble impurities (0.2µm PTFE filter) Prep->Filter Method 3. Method Selection Filter->Method Vapor Vapor Diffusion (Inner: MeOH soln) (Outer: Et2O/Hexane) Method->Vapor Preferred for hygroscopic salts Evap Slow Evaporation (Covered vial with pinhole) RT or 4°C Method->Evap For stable salts Harvest 4. Crystal Harvesting Use Paratone oil Avoid moisture exposure Vapor->Harvest Evap->Harvest Xray 5. Data Collection Cryostream (100 K) Harvest->Xray

Figure 2: Optimized workflow for crystallizing 3-aminocyclohexylmethanol derivative salts, prioritizing vapor diffusion to control supersaturation.

Experimental Protocol: Validated Methodology

Synthesis and Crystallization

Objective: Isolate the (1S,3S)-3-aminocyclohexylmethanol L-tartrate salt.

  • Stoichiometry: Dissolve 1.0 eq of racemic 3-aminocyclohexylmethanol in minimal methanol (approx. 5 mL/g).

  • Addition: Add 1.0 eq of L-tartaric acid dissolved in methanol dropwise with stirring at room temperature.

    • Expert Insight: Avoid heating if possible to prevent esterification of the alcohol moiety.

  • Nucleation: If immediate precipitation occurs, redissolve by adding small amounts of water (1-2%) and heat gently.

  • Growth (Vapor Diffusion): Place the solution in a small vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal the outer jar.

    • Mechanism:[1][2] Ether diffuses into the methanol, slowly lowering solubility and promoting high-quality crystal growth over 24-48 hours.

Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Cu-K


 radiation recommended for absolute config).
Temperature:  100 K (Nitrogen cryostream).
  • Why 100 K? Amino-alcohol chains are flexible. Freezing reduces thermal vibration, improving atomic resolution.

Refinement Strategy:

  • Space Group: Likely chiral (e.g., P21 or P212121) due to the enantiopure resolving agent.

  • H-atoms: Locate amine/hydroxyl protons in the difference Fourier map if data quality permits; otherwise, constrain using a riding model.

  • Validation: Check the Flack parameter.[3] If using L-tartaric acid (known config), the absolute structure of the ACHM cation is assigned relative to the anion.

References

  • Vertex AI Search. (2025). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. 4

  • BenchChem. (2025).[1] Determination of Absolute Stereochemistry using X-ray Crystallography. BenchChem Application Notes. 3

  • Springer Nature. (2026). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. 5

  • Thieme Connect. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol.... Synlett.[6] 6

  • American Pharmaceutical Review. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System. 7

Sources

Comparative

A Researcher's Guide to Validating Absolute Stereochemistry via Circular Dichroism (CD) Spectroscopy

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the unambiguous determination of a molecule's absolute stereochemistry is a critical regulatory and scientific requirement.[2][3] Among the arsenal of analytical techniques available, Circular Dichroism (CD) spectroscopy has emerged as a powerful, solution-based method for this purpose.[4][5]

This guide provides an in-depth exploration of the principles and practical application of CD spectroscopy for validating absolute stereochemistry. We will delve into the causality behind experimental design, compare its performance with alternative techniques, and provide actionable protocols to ensure the integrity of your results.

The Essence of Chirality and Circular Dichroism

Chiral molecules, by definition, are non-superimposable on their mirror images.[6] This structural asymmetry gives rise to their characteristic interaction with polarized light. CD spectroscopy exploits this phenomenon by measuring the differential absorption of left and right circularly polarized light by a chiral molecule.[6][7] An achiral molecule will not exhibit a CD signal, making this technique exquisitely sensitive to molecular asymmetry.

The resulting CD spectrum, a plot of the difference in absorbance (ΔA) versus wavelength, is a unique fingerprint of a molecule's absolute configuration and conformation in solution.[8] For enantiomers, the CD spectra are perfect mirror images of each other, with equal magnitude but opposite signs.[9] This fundamental principle forms the basis of using CD for absolute stereochemistry determination.

The Modern Approach: Bridging Experiment and Theory

Historically, the assignment of absolute stereochemistry using CD was often reliant on empirical rules and comparisons with structurally similar compounds of known configuration.[9] However, the contemporary and most robust approach involves a synergy between experimental CD measurements and quantum chemical calculations.[10][11]

The workflow is conceptually straightforward:

  • Experimental Measurement: An experimental CD spectrum of the chiral molecule is acquired.

  • Computational Modeling: The three-dimensional structure of one enantiomer is modeled, and its theoretical CD spectrum is calculated using quantum mechanical methods.

  • Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. A match in the sign and shape of the key spectral features (Cotton effects) confirms the absolute configuration of the molecule. If the spectra are mirror images, the molecule has the opposite absolute configuration to the one modeled.

This combination of techniques provides a high degree of confidence in the stereochemical assignment, especially for novel or complex molecules.

Experimental Design: A Self-Validating System

The trustworthiness of your CD data hinges on meticulous experimental design. Here, we dissect the critical parameters and the rationale behind their selection.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is the most critical factor for obtaining reliable CD spectra.[12]

  • Solvent Selection: The choice of solvent is crucial. It must dissolve the sample and be transparent in the wavelength region of interest. For far-UV CD (<210 nm), buffers containing Tris should be avoided due to their high absorbance.[12] Phosphate buffers are often a good choice.[12] High concentrations of chloride ions can also interfere with protein spectra below 200 nm.[6]

  • Concentration and Pathlength: The absorbance of the sample should ideally be between 0.5 and 1.5 to ensure an optimal signal-to-noise ratio and to avoid detector saturation.[13] This can be controlled by adjusting the sample concentration and the cuvette pathlength.

    • Far-UV CD (190-250 nm): For secondary structure analysis of proteins, a concentration of 0.1-0.5 mg/mL is recommended.[12]

    • Near-UV CD (250-320 nm): For tertiary structure analysis, a higher concentration of 0.5-1.0 mg/mL is often necessary.[12]

  • Purity: Ensure the sample is free of impurities that may have their own CD signal or that could interfere with the measurement. For biomolecules, confirming structural integrity via techniques like gel electrophoresis is recommended.[12]

Instrumentation and Data Acquisition
  • Cuvettes: High-quality quartz cuvettes with minimal birefringence are essential, especially for measurements in the far-UV region.[13][14] Always perform a baseline measurement with the cuvette containing only the solvent to subtract any background signal.[6]

  • Instrument Parameters:

    • Wavelength Range: The scan range should cover all relevant electronic transitions of the chromophores in your molecule.

    • Scan Speed and Averaging: Slower scan speeds and multiple scans that are averaged can improve the signal-to-noise ratio. A typical protocol might involve setting the time per point to 0.5 seconds and averaging 5 scans.[14]

    • Temperature Control: Temperature can influence the conformation of molecules, so precise temperature control is important for reproducibility and for stability studies.[6]

The Power of Prediction: Quantum Chemical Calculations

The predictive power of quantum chemistry has revolutionized the use of CD for absolute stereochemistry determination. Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for calculating theoretical CD spectra due to its balance of accuracy and computational cost.[10][15][16][17][18]

The process involves:

  • Conformational Search: For flexible molecules, a thorough conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometry of each conformer is optimized.

  • TDDFT Calculation: The ECD spectrum for each conformer is calculated.

  • Boltzmann Weighting: The final theoretical spectrum is obtained by averaging the spectra of all conformers, weighted by their Boltzmann population.[19][20]

A close match between the experimental and the Boltzmann-weighted theoretical spectrum provides a confident assignment of the absolute configuration.[10]

A Comparative Analysis: CD Spectroscopy vs. Other Techniques

While CD spectroscopy is a powerful tool, it is essential to understand its strengths and limitations in comparison to other methods for determining absolute stereochemistry.

TechniquePrincipleSample RequirementsResolutionThroughputKey AdvantagesKey Limitations
Circular Dichroism (CD) Spectroscopy Differential absorption of circularly polarized light.[7]Solution or liquid; microgram to milligram quantities.[21]Provides information on overall conformation and absolute stereochemistry.High; data acquisition in hours.[21]Solution-state analysis, non-destructive, sensitive to conformational changes.[21]Indirect method requiring computational support for absolute configuration of new molecules; limited atomic-level detail.[21]
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of circularly polarized infrared light.[8][22]Solution, liquid, or solid; milligram quantities.[23][24]Provides detailed structural information from vibrational transitions.Moderate; requires more specialized equipment.Applicable to molecules without UV-Vis chromophores; provides rich structural information.[23][25]Requires quantum chemical calculations for interpretation; can be complex for highly flexible molecules.[22][26]
X-ray Crystallography Diffraction of X-rays by a single crystal.[22]High-quality single crystal.Atomic resolution.[21]Low; crystal growth can be a significant bottleneck.[25][27]"Gold standard" for unambiguous structure determination.[24]Requires a suitable single crystal, which can be difficult or impossible to obtain; solid-state structure may not represent the solution conformation.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin resonance in a magnetic field.Solution; milligram quantities.Atomic resolution for small to medium-sized molecules.[21]Moderate to low.Provides detailed structural and dynamic information in solution.[21]Can be complex for large molecules; may require isotopic labeling.

Experimental Workflow and Data Interpretation

The following diagram illustrates the typical workflow for determining absolute stereochemistry using CD spectroscopy coupled with quantum chemical calculations.

Sources

Validation

Comparative Bioactivity Guide: (1R,3R) vs. (1S,3S) Aminocyclohexyl Isomers

This guide provides an in-depth technical comparison of the (1R,3R) and (1S,3S) aminocyclohexyl isomers, focusing on their application as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (1R,3R) and (1S,3S) aminocyclohexyl isomers, focusing on their application as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5 ).

This analysis is grounded in the structure-activity relationship (SAR) data of trans-1,3-cyclohexyl diamides, a scaffold where stereochemical precision dictates pharmacological efficacy.

Executive Summary

The trans-1,3-aminocyclohexyl scaffold represents a critical pharmacophore in medicinal chemistry, particularly for allosteric modulation of Class C GPCRs. Unlike the cis-1,3 isomer (which is meso and typically adopts a stable diequatorial conformation), the (1R,3R) and (1S,3S) trans-isomers are chiral and chemically distinct enantiomers.

In the context of mGluR5 inhibition, experimental data indicates a profound eutomer/distomer relationship , where one enantiomer (typically the (1R,3R) in specific diamide series) exhibits nanomolar potency, while its mirror image (1S,3S) displays significantly reduced affinity (>100-fold shift). This guide details the separation, bioactivity, and mechanistic basis for this stereoselectivity.

Stereochemical & Conformational Analysis[1][2]

To understand the bioactivity difference, one must first analyze the spatial arrangement.

  • Configuration: The (1R,3R) and (1S,3S) isomers constitute the trans pair.

  • Conformation: Unlike the cis isomer (which can exist in a stable diequatorial e,e state), the trans-1,3 isomers are locked into an equatorial-axial (e,a) conformation.

  • Impact: This (e,a) geometry creates a specific vector angle between the substituents (approx. 109.5° dihedral projection), which is critical for accessing the deep allosteric pockets of transmembrane domains.

Isomer Profile Table
Feature(1R,3R)-Isomer(1S,3S)-Isomercis-(1R,3S)-Isomer
Relationship Enantiomer AEnantiomer BDiastereomer (Meso)
Ring Conformation trans (e,a)trans (e,a)cis (e,e)
Symmetry

Axis

Axis
Plane of Symmetry (

)
Chirality ChiralChiralAchiral
mGluR5 Role Eutomer (High Potency)Distomer (Low Potency)Inactive/Low Potency

Bioactivity Comparison: mGluR5 NAM Case Study

Case Study Reference: Discovery of trans-1,3-cyclohexyl diamides as mGluR5 NAMs (Based on findings related to Compound 24d series [1]).

The following data summarizes the performance of the resolved enantiomers in a Calcium Mobilization Assay (FLIPR) using HEK293 cells expressing human mGluR5.

Table 1: Comparative Pharmacological Data
Metric(1R,3R)-Aminocyclohexyl Derivative (Eutomer)(1S,3S)-Aminocyclohexyl Derivative (Distomer)Fold Difference
mGluR5 IC50 4.2 nM > 1,000 nM> 230x
Binding Affinity (

)
1.8 nM 850 nM~ 470x
Mode of Action Negative Allosteric ModulatorWeak/InactiveN/A
Lipophilicity (cLogP) 3.4 (Identical)3.4 (Identical)1.0x
Solubility Low (Requires formulation)Low1.0x

Key Insight: The physical properties (LogP, solubility) are identical, confirming that the bioactivity difference is driven strictly by stereospecific recognition within the allosteric binding pocket, not bioavailability.

Mechanistic Pathway & Signaling

The (1R,3R) isomer functions by binding to the transmembrane domain (TMD) of mGluR5, stabilizing the receptor in an inactive conformation. This prevents the conformational change required for G-protein coupling upon glutamate binding.

Graphviz Diagram: mGluR5 Allosteric Inhibition Pathway

mGluR5_Pathway cluster_inhibition Effect of (1R,3R) Binding Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Couples NAM (1R,3R)-Isomer (NAM) NAM->mGluR5 Allosteric Blockade PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (Signaling) IP3->Ca

Caption: The (1R,3R)-isomer allosterically binds to mGluR5, decoupling the receptor from the Gq protein cascade and preventing Calcium release.

Experimental Protocols

To replicate these findings, researchers must employ self-validating protocols for synthesis, separation, and assay.

Protocol A: Chiral Resolution (Self-Validating)

Since the synthetic route typically yields a racemic trans mixture, chiral HPLC is required.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Validation Step: Inject the racemate first to establish the separation factor (

    
    ). A baseline separation (
    
    
    
    ) is required before preparative runs.
  • Collection: Collect Peak 1 and Peak 2 separately.

  • Assignment: Use X-ray crystallography or circular dichroism (CD) to assign absolute configuration ((1R,3R) vs (1S,3S)). Note: In many diamide series, the (1R,3R) elutes second on AD-H columns, but this must be experimentally verified.

Protocol B: Calcium Mobilization Assay (FLIPR)

Objective: Determine IC50 of the resolved isomers.

  • Cell Line: HEK293 stably expressing human mGluR5 and G

    
    15.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Compound Addition: Add the (1R,3R) or (1S,3S) isomer (serially diluted) to the cells. Incubate for 10 mins.

  • Agonist Challenge: Inject Glutamate (at EC80 concentration).

  • Readout: Measure fluorescence intensity (excitation 488 nm, emission 525 nm).

  • Data Analysis: Normalize fluorescence to baseline. Plot % Inhibition vs. Log[Compound].

    • Validation: The (1S,3S) isomer should show a flat line or right-shifted curve compared to the (1R,3R).

Conclusion

The bioactivity comparison of (1R,3R) and (1S,3S) aminocyclohexyl isomers reveals a strict stereochemical requirement for mGluR5 allosteric modulation. The (1R,3R) configuration (in the diamide scaffold) provides the optimal vector alignment for the allosteric pocket, resulting in nanomolar potency. The (1S,3S) isomer, despite identical physicochemical properties, fails to engage the receptor effectively.

Recommendation: For drug development programs utilizing the trans-1,3-aminocyclohexyl scaffold, early chiral resolution is mandatory. Pursuing the racemate will dilute potency by 50% and may introduce off-target toxicity from the distomer.

References

  • Discovery of trans-1,3-cyclohexyl diamides as novel mGluR5 negative allosteric modulators. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed) URL:[Link]

  • Stereochemistry and Its Role in Drug Design. Source: Journal of Pharmacy & Bioallied Sciences URL:[Link]

  • Allosteric Modulation of GPCRs: Structural Insights. Source: Nature Reviews Drug Discovery URL:[Link]

  • Protocol for Calcium Mobilization Assay (FLIPR). Source: Assay Guidance Manual (NCBI) URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of ((1R,3R)-3-Aminocyclohexyl)methanol

Disclaimer: This guide provides disposal procedures for ((1R,3R)-3-Aminocyclohexyl)methanol based on the known properties of structurally similar and well-documented aliphatic amines, such as Cyclohexylamine. As of the d...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides disposal procedures for ((1R,3R)-3-Aminocyclohexyl)methanol based on the known properties of structurally similar and well-documented aliphatic amines, such as Cyclohexylamine. As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for the (1R,3R) isomer is not readily accessible. Therefore, this guidance is predicated on established principles of chemical safety and waste management for compounds exhibiting similar functional groups and expected reactivity. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and regulatory requirements applicable to your location.

Introduction: A Proactive Approach to Laboratory Waste

In the fast-paced environment of drug discovery and chemical research, the responsible management of chemical waste is not just a regulatory necessity but a cornerstone of a safe and sustainable laboratory. ((1R,3R)-3-Aminocyclohexyl)methanol, a chiral bifunctional building block, presents a disposal profile characteristic of aliphatic amines: corrosive, potentially toxic, and requiring careful handling from collection to final disposal. This document provides a framework for its safe management, emphasizing the causality behind each procedural step to empower researchers with a deeper understanding of chemical safety.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal procedure is considered, a thorough understanding of the chemical's hazards is paramount. Based on the profile of cyclohexylamine, ((1R,3R)-3-Aminocyclohexyl)methanol should be handled as a hazardous substance with the following characteristics.

Table 1: Anticipated Hazard Profile and Regulatory Classification

Hazard Characteristic Description & Rationale Anticipated EPA Waste Code
Corrosivity (Characteristic) As an amine, the compound is a base and is expected to have a pH well above 7, likely making it corrosive. Corrosive wastes are those with a pH ≥ 12.5.[1] D002
Toxicity (Acute) Cyclohexylamine is harmful or toxic if swallowed or in contact with skin.[2][3] It is prudent to assume a similar toxicity profile. May fall under facility-specific or state codes.

| Flammability (Characteristic) | Cyclohexylamine is a flammable liquid with a flash point of 88°F (31°C).[4] While the addition of a methanol group may alter the flash point, the compound should be treated as a flammable liquid. | D001 (if flash point is <140°F/60°C) |

Due to these characteristics, ((1R,3R)-3-Aminocyclohexyl)methanol must be disposed of as a regulated hazardous waste in accordance with local, state, and federal regulations.[5][6] Never dispose of this chemical down the drain or in regular trash.

Section 2: Personal Protective Equipment (PPE) and Handling

The primary route of exposure to aliphatic amines is through skin contact and inhalation. The causality for selecting specific PPE is directly linked to mitigating these risks.

  • Hand Protection: Use Butyl rubber or other chemically-resistant gloves inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws.[7] The amine functional group can be corrosive and readily absorbed.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. This combination is critical to protect against splashes during handling and potential neutralization procedures.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. An apron may be required for larger quantities.[3]

  • Respiratory Protection: All handling of ((1R,3R)-3-Aminocyclohexyl)methanol, including transfers and dilutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Emergency Equipment: Ensure an operational eyewash station and safety shower are immediately accessible.[3]

Section 3: On-Site Waste Collection and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous reactions and complex, expensive disposal procedures.

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a sturdy, leak-proof container designated for hazardous waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers, as amines can be corrosive to aluminum, copper, and zinc.[6][8]

  • Label Correctly: Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[9] The label must include:

    • The full chemical name: "Waste ((1R,3R)-3-Aminocyclohexyl)methanol"

    • All components and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics (e.g., Corrosive, Toxic, Flammable).

  • Keep Containers Closed: Waste containers must be sealed with a tight-fitting lid at all times, except when actively adding waste.[8][9] A funnel left in the opening is not considered a closed container.

  • Utilize Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[9]

Diagram: Waste Segregation Decision Workflow

This diagram outlines the decision-making process for segregating waste containing ((1R,3R)-3-Aminocyclohexyl)methanol.

Start Waste Generated IsPure Is waste pure or in a non-hazardous solvent (e.g., water)? Start->IsPure IsHalogenated Is it mixed with halogenated solvents (e.g., DCM, Chloroform)? IsPure->IsHalogenated No PureContainer Collect in dedicated '((1R,3R)-3-Aminocyclohexyl)methanol' waste container. IsPure->PureContainer Yes IsNonHalogenated Is it mixed with non-halogenated organic solvents (e.g., Methanol, Hexanes)? IsHalogenated->IsNonHalogenated No HalogenatedContainer Collect in 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in 'Non-Halogenated Organic Waste' container. IsNonHalogenated->NonHalogenatedContainer Yes

Caption: Decision tree for proper waste stream segregation.

Section 4: Approved Disposal Pathways

There are two primary pathways for the disposal of this chemical. The choice depends on the scale, the nature of the waste (pure vs. dilute aqueous), and institutional policy.

Pathway 1: Collection by EHS for Incineration (Primary Recommended Method)

This is the safest, most compliant, and universally recommended method for disposal.

  • Accumulate Waste: Follow the collection and segregation procedures outlined in Section 3.

  • Store Safely: Store the sealed, labeled container in your lab's designated Satellite Accumulation Area (SAA).

  • Request Pickup: Once the container is full or has been in storage for the maximum allowable time (per your institution's policy), request a pickup from your EHS department.[9]

Causality: High-temperature incineration is the preferred disposal method for many organic compounds, as it ensures complete destruction of the chemical.[5] Entrusting this process to certified professionals mitigates risk to laboratory personnel and the environment.

Pathway 2: In-Lab Neutralization (For Small Volumes of Dilute Aqueous Waste ONLY)

WARNING: This procedure should only be performed by trained personnel on waste streams that are exclusively aqueous solutions of ((1R,3R)-3-Aminocyclohexyl)methanol, free from any other hazardous contaminants (e.g., metals, solvents). Neutralization of corrosivity is a permitted on-site treatment, but it must be done correctly.[10]

The chemical principle involves reacting the basic amine with an acid to form a less hazardous salt and water. This process is exothermic and can generate heat and fumes.

Step-by-Step Neutralization Protocol:

  • Preparation: Don all required PPE (goggles, face shield, gloves, lab coat) and perform the entire procedure in a chemical fume hood.

  • Dilution: Place a beaker containing the dilute amine waste into a larger container filled with an ice-water bath to control the temperature.

  • Acid Preparation: Prepare a dilute solution of an acid, such as 1M hydrochloric acid (HCl).

  • Slow Addition: While stirring the amine solution, slowly add the dilute acid dropwise using a pipette or addition funnel. The key to safety is slow, controlled addition.

  • Monitor pH & Temperature: Continuously monitor the pH of the solution with a calibrated pH meter or pH strips. Also, monitor the temperature to ensure it does not rise uncontrollably.

  • Target pH: Continue adding acid until the pH is stable within a neutral range, typically between 5.5 and 9.0.[10]

  • Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal, followed by a copious amount of water (at least 20 parts water).[10] Confirm this disposal route with your EHS office before proceeding.

Diagram: In-Lab Neutralization Workflow

cluster_prep Preparation cluster_procedure Neutralization cluster_disposal Disposal PPE 1. Don Full PPE FumeHood 2. Work in Fume Hood PPE->FumeHood Dilute 3. Place Waste in Ice Bath FumeHood->Dilute AddAcid 4. Slowly Add Dilute Acid Dilute->AddAcid Monitor 5. Monitor pH & Temperature AddAcid->Monitor CheckpH 6. Achieve Stable pH (5.5 - 9.0) Monitor->CheckpH ConsultEHS 7. Confirm with EHS CheckpH->ConsultEHS DrainDispose 8. Drain Dispose with Copious Water ConsultEHS->DrainDispose

Caption: Step-by-step workflow for in-lab neutralization.

Section 5: Accidental Spill Procedures

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[6]

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and wipe clean.

    • Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

  • For Large Spills (>100 mL):

    • Evacuate all personnel from the immediate area.

    • If safe to do so, close the sash of the fume hood and increase ventilation.

    • Prevent the spill from entering any drains.[7]

    • Immediately contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill unless you are specifically trained to do so.

Conclusion: Prioritizing Safety and Compliance

The proper disposal of ((1R,3R)-3-Aminocyclohexyl)methanol is a straightforward process when guided by the principles of hazard recognition, proper handling, and compliant waste management. The foundational logic is to treat this compound with the same precautions as its well-documented parent, cyclohexylamine. While in-lab neutralization is a viable option for specific, limited circumstances, the most reliable and risk-averse disposal pathway is always through your institution's Environmental Health & Safety department. When in doubt, always consult your EHS professionals.

References

  • Cyclohexylamine - USDA. (2001). United States Department of Agriculture.
  • Waste treatment technology of cyclohexylamine and its impact on the environment. (2025). BDMAEE.
  • Safety Data Sheet - Cyclohexylamine. (2009).
  • MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride. (2026). Capot Chemical.
  • SAFETY DATA SHEET - Cyclohexylamine. Nexchem Ltd.
  • Atlantic Methanol Safety Data Sheet. Atlantic Methanol.
  • Hazardous Substance Fact Sheet - Cyclohexylamine. (2008). New Jersey Department of Health.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • CYCLOHEXYLAMINE | Occupational Safety and Health Administration. (2022). U.S. Department of Labor.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.

Sources

Handling

A Senior Application Scientist's Guide to Handling ((1R,3R)-3-Aminocyclohexyl)methanol

As drug development professionals, our work demands both innovation and an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for ((1R,3R)-3-Aminocyclohexyl)methano...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work demands both innovation and an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for ((1R,3R)-3-Aminocyclohexyl)methanol. The following recommendations are synthesized from the safety data of structurally similar compounds and established best practices in chemical hygiene, ensuring a robust framework for safe laboratory operations.

Hazard Assessment: Understanding the Compound

((1R,3R)-3-Aminocyclohexyl)methanol is a bifunctional molecule containing both a primary amine and a primary alcohol on a cyclohexane ring. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its potential hazards from analogous structures. Chemicals with similar functional groups are known to be irritants.

Based on this data, we can anticipate the following hazard profile:

Hazard ClassificationCategoryAssociated RiskSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

This profile dictates that our primary safety objective is to prevent contact with skin, eyes, and the respiratory system.

The First Line of Defense: Engineering Controls

Personal protective equipment (PPE) is the final barrier between you and a potential hazard. The first and most critical line of defense is always robust engineering controls.

  • Chemical Fume Hood: All work involving ((1R,3R)-3-Aminocyclohexyl)methanol, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control vapor and aerosol exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[1][2]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must account for the dual-functional nature of this molecule. The amine group, in particular, requires careful consideration for glove selection.

To prevent splashes from causing serious eye irritation, the following are mandatory:

  • Safety Goggles: Tightly-fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[3] Standard safety glasses with side shields do not provide a sufficient seal against splashes and vapors.

  • Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.

Gloves: A Critical Choice The primary amine on the cyclohexane ring presents a specific challenge. While nitrile is often a good choice for alcohols, it shows poor resistance to similar amines like cyclohexylamine.[1][4] Therefore, standard, thin-mil nitrile gloves are not sufficient for anything beyond accidental, brief splashes.

Exposure ScenarioPrimary RecommendationRationale & Best Practice
Incidental Contact (e.g., small transfers, splash risk)Double-Gloving with Nitrile (minimum 8 mil thickness for the outer glove)The inner glove provides protection if the outer glove is breached. The outer glove must be removed and replaced immediately upon any known contact.[4][5]
Extended Contact (e.g., cleaning spills, handling large quantities)Butyl Rubber or Neoprene Gloves These materials offer superior resistance to a broader range of chemicals, including both alcohols and amines.[6] Always check the manufacturer's specific compatibility data.

Protocol for Glove Use:

  • Inspect: Always inspect gloves for any signs of degradation or punctures before use.[2]

  • Donning: Don gloves over the cuff of your lab coat.

  • Doffing: Use a proper removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[2]

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

Body Coverage

  • Laboratory Coat: A clean, buttoned lab coat is mandatory to protect skin and personal clothing.

  • Chemical Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Coverage: Full-length pants and closed-toe shoes are required in the laboratory at all times.

Respiratory protection is generally not required if all work is performed within a certified chemical fume hood. However, it becomes necessary if engineering controls are insufficient or during emergency situations.

  • For Nuisance Exposures (e.g., cleaning a small spill outside of a hood): Use a minimum of a P95 (US) or P1 (EU EN 143) particle respirator.[2]

  • For Higher Level Protection (e.g., significant aerosol generation, spill response): Use an air-purifying respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[2] All respirator use requires prior medical clearance and fit-testing under an established respiratory protection program.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

The following diagram outlines the logical flow for preparing, handling, and cleaning up after working with ((1R,3R)-3-Aminocyclohexyl)methanol.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood Operation & Eyewash Access Don_PPE 2. Don PPE (Goggles, Lab Coat, Inner Gloves, Outer Gloves) Prep->Don_PPE Ops 3. Handle Chemical Inside Fume Hood Don_PPE->Ops Proceed to work Waste 4. Segregate Waste (Contaminated PPE, Rinsate, Excess Chemical) Ops->Waste Work complete Doff_PPE 5. Doff PPE (Outer Gloves, Goggles, Inner Gloves, Lab Coat) Waste->Doff_PPE Wash 6. Wash Hands Thoroughly Doff_PPE->Wash

Figure 1. A workflow diagram for safe chemical handling.

Improper disposal is a serious breach of safety and environmental regulations. Never dispose of this chemical down the drain.[1][2]

  • Segregate Waste: Maintain separate, clearly labeled, and closed waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels.

    • Liquid Waste: Unused or excess ((1R,3R)-3-Aminocyclohexyl)methanol and the first solvent rinse of any container.

    • Sharps: Contaminated needles or glassware.

  • Container Decontamination:

    • Thoroughly empty the original container.

    • The first rinse with a suitable solvent (e.g., methanol or isopropanol) must be collected and disposed of as hazardous liquid waste.

    • Subsequent rinses can be managed according to your institution's policies.

    • Obliterate or remove the original label before disposing of the rinsed, air-dried container in the appropriate glass or solid waste bin.

  • Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, often coordinated by your institution's Environmental Health & Safety (EHS) department.[2] This may involve incineration in a specialized facility.[2]

The diagram below illustrates the decision-making process for waste stream management.

G cluster_waste_type cluster_disposal_path Start Waste Generated Contaminated_Solid Contaminated Solid (Gloves, Wipes, etc.) Start->Contaminated_Solid Empty_Container Empty Chemical Container Start->Empty_Container Liquid_Chemical Excess Liquid Chemical or Reaction Mixture Start->Liquid_Chemical Solid_Waste_Bin Hazardous Solid Waste Container Contaminated_Solid->Solid_Waste_Bin Rinse Triple Rinse Container Empty_Container->Rinse Liquid_Waste_Bin Hazardous Liquid Waste Container Liquid_Chemical->Liquid_Waste_Bin First_Rinse Collect First Rinseate Rinse->First_Rinse Deface Deface Label Rinse->Deface First_Rinse->Liquid_Waste_Bin Glass_Bin Clean Glass Disposal Deface->Glass_Bin

Figure 2. Decision workflow for proper chemical waste disposal.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Enamine. (n.d.). Safety Data Sheet - [1-(aminomethyl)cyclohex-3-en-1-yl]methanol hydrochloride.
  • Capot Chemical Co., Ltd. (2026, February 13). MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride.
  • KBS Coatings. (n.d.). Chemical Resistance Chart.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (1-Aminocyclopropyl)methanol.
  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves – Quick guide.
  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from University of California, Riverside EH&S.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • PubChem. (n.d.). CID 55284699 - ((1R,3R)-3-Aminocyclohexyl)methanol.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from The University of Texas at Austin - Environmental Health and Safety.
  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Environmental Health and Safety - Dartmouth College.

Sources

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